molecular formula C₉H₁₂O₅ B017952 3,4-Di-O-acetyl-d-arabinal CAS No. 3945-17-3

3,4-Di-O-acetyl-d-arabinal

Cat. No.: B017952
CAS No.: 3945-17-3
M. Wt: 200.19 g/mol
InChI Key: OWKCFBYWQGPLSJ-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Di-O-acetyl-d-arabinal (CAS 3945-17-3) is a high-value, unsaturated carbohydrate derivative that serves as a versatile chiral building block and key intermediate in organic synthesis. Its primary research application lies in the convenient synthesis of modified nucleosides. The compound is a critical precursor in a documented method for synthesizing L-3′-amino-2′,3′-dideoxyuridines, which are analogues of nucleosides with potential biological activity . The synthetic pathway involves the conversion of this compound into an unsaturated aldehyde, which is then further transformed into a 3-phthalimidofuranose derivative en route to the final nucleoside analogue . Beyond its use in nucleoside chemistry, the compound's reactivity has been the subject of detailed mechanistic studies. Research exploring the transformation mechanism of similar compounds, such as 3,4-di-O-acetyl-1,5-anhydro-2-deoxy-d-threo-pent-1-enitol, in aqueous solutions reveals complex reaction pathways. When heated in water, these compounds can form a mixture of products with both cyclic and open-chain structures, a process that has been modeled using experimental data and theoretical calculations . The molecular formula of this compound is C 9 H 12 O 5 , and it has a molecular weight of 200.19 g·mol -1 . This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R,4S)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O5/c1-6(10)13-8-3-4-12-5-9(8)14-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKCFBYWQGPLSJ-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC=CC1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1COC=C[C@@H]1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,4-Di-O-acetyl-d-arabinal chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3,4-Di-O-acetyl-d-arabinal, a key synthetic intermediate in carbohydrate chemistry and drug discovery.

Chemical Identity and Structure

This compound, a derivative of the five-carbon sugar arabinose, belongs to the glycal class of unsaturated carbohydrates. Glycals are valuable building blocks in the synthesis of a wide array of biologically significant molecules, including oligosaccharides, C-glycosides, and natural products.[1] The presence of the endocyclic double bond and acetyl protecting groups makes it a versatile synthon for various addition and rearrangement reactions.

The fundamental structure of this compound is based on a dihydropyran ring. Its systematic IUPAC name is 3,4-di-O-acetyl-1,5-anhydro-2-deoxy-D-erythro-pent-1-enitol.[2]

chemical_structure Chemical Structure of this compound cluster_molecule Chemical Structure of this compound O1 O C1 C O1->C1 C2 C C1->C2 C3 C C2->C3 C4 CH C3->C4 O_Ac1 O C3->O_Ac1 H3 H C3->H3 C5 CH2 C4->C5 O_Ac2 O C4->O_Ac2 H4 H C4->H4 C5->O1 C_Ac1 C=O O_Ac1->C_Ac1 CH3_Ac1 CH3 C_Ac1->CH3_Ac1 C_Ac2 C=O O_Ac2->C_Ac2 CH3_Ac2 CH3 C_Ac2->CH3_Ac2

Caption: 2D structure of this compound.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueReference(s)
CAS Number 3945-17-3[1]
Molecular Formula C₉H₁₂O₅[1][3]
Molecular Weight 200.19 g/mol [1][3]
IUPAC Name 3,4-di-O-acetyl-1,5-anhydro-2-deoxy-D-erythro-pent-1-enitol[2]
SMILES CC(=O)O[C@@H]1COC=C[C@@H]1OC(=O)C[3]
InChI Key OWKCFBYWQGPLSJ-DTWKUNHWSA-N[2]
Density ~1 g/cm³[1]
Physical Form Data not available; related compounds are liquids or low-melting solids.
Melting Point Data not available. For reference, 3,4,6-Tri-O-acetyl-D-glucal melts at 53-55 °C.[4]
Boiling Point Data not available. For reference, 3,4-Di-O-acetyl-6-deoxy-L-glucal boils at 68-69 °C at 0.06 mmHg.
Storage Temperature Refrigerated (2°C - 8°C)[1]

Experimental Protocols: Synthesis and Purification

Representative Synthesis Protocol

This protocol describes the synthesis of this compound from its corresponding per-O-acetylated arabinopyranosyl bromide precursor.

Materials:

  • 2,3,4-Tri-O-acetyl-α-D-arabinopyranosyl bromide

  • Zinc nanoparticles or activated zinc dust

  • Acetic acid

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (200-300 mesh) for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2,3,4-Tri-O-acetyl-α-D-arabinopyranosyl bromide (1.0 mmol).

  • Solvent Addition: Dissolve the starting material in anhydrous THF (4 mL).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. With vigorous stirring, add zinc nanoparticles (2.0 mmol) followed by the dropwise addition of acetic acid (0.4 mL).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and petroleum ether as the mobile phase.[5]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Filter the mixture to remove zinc residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether to yield the pure this compound.[5]

synthesis_workflow Synthesis Workflow for this compound start Start: Tri-O-acetyl-D-arabinopyranosyl Bromide dissolve Dissolve in anhydrous THF start->dissolve cool Cool to 0°C dissolve->cool add_reagents Add Zinc Nanoparticles and Acetic Acid cool->add_reagents react Stir at Room Temperature (2-4h) Monitor by TLC add_reagents->react workup Dilute with EtOAc, Filter react->workup extract Wash with NaHCO3, Water, and Brine workup->extract dry Dry with Na2SO4, Concentrate extract->dry purify Purify by Column Chromatography dry->purify end_product Product: this compound purify->end_product

Caption: A typical experimental workflow for the synthesis of this compound.

Spectroscopic and Analytical Data

Characterization of this compound is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a specific published spectrum for this compound is not available, the expected NMR signals can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton spectrum is expected to show characteristic signals for the vinyl protons of the glycal double bond between 6.0 and 7.0 ppm. The protons on the acetylated carbons (H-3 and H-4) would appear further upfield, and the two acetyl methyl groups would present as sharp singlets around 2.0-2.2 ppm.

  • ¹³C NMR: The carbon spectrum would show signals for the two carbonyl carbons of the acetyl groups around 170 ppm. The olefinic carbons would be expected in the 100-150 ppm range, with the remaining ring carbons appearing between 60 and 80 ppm. The methyl carbons of the acetyl groups would be found around 21 ppm.

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry should confirm the molecular formula C₉H₁₂O₅. The calculated exact mass is 200.0685 Da.[3]

Applications in Research and Development

This compound serves as an important intermediate in the synthesis of various complex molecules.[1] Its utility stems from the ability to functionalize the double bond through reactions such as:

  • Electrophilic Additions: Introduction of halogens, azides, and other functional groups across the double bond.

  • Ferrier Rearrangement: A Lewis acid-catalyzed reaction with nucleophiles to form 2,3-unsaturated glycosides.

  • Cycloadditions: Participation in Diels-Alder and other cycloaddition reactions to form complex carbocyclic structures.

These transformations open pathways to the synthesis of modified nucleosides, complex oligosaccharides, and various natural product analogues for drug discovery and development.

Signaling Pathways

Currently, there is no scientific literature that describes a direct role for this compound in biological signaling pathways. Its primary role is that of a synthetic intermediate used to construct larger, biologically active molecules. The biological activities of its downstream products are diverse and depend on the final molecular structure.

References

Synthesis of 3,4-Di-O-acetyl-d-arabinal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways for 3,4-Di-O-acetyl-d-arabinal, a valuable chiral building block in medicinal chemistry and organic synthesis. The following sections provide a comprehensive overview of the synthetic route, including detailed experimental protocols and quantitative data compiled from analogous reactions in carbohydrate chemistry.

Overview of the Synthetic Pathway

The synthesis of this compound commences with the readily available monosaccharide, D-arabinose. The overall strategy involves a three-step process:

  • Peracetylation of D-arabinose: The hydroxyl groups of D-arabinose are protected by acetylation to yield tri-O-acetyl-D-arabinose.

  • Formation of the Glycosyl Halide: The peracetylated arabinose is converted to the more reactive tri-O-acetyl-D-arabinosyl bromide.

  • Reductive Elimination and Acetylation: The glycosyl bromide undergoes a zinc-mediated reductive elimination to form the glycal, D-arabinal, which is subsequently acetylated to afford the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, based on established procedures for similar carbohydrate transformations.

StepReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
1Peracetylation of D-arabinoseAcetic anhydride, Pyridine-0 to RT12~90
2Bromination of Tri-O-acetyl-D-arabinoseHBr (33% in acetic acid)Dichloromethane0 to RT2~80
3Reductive Elimination & AcetylationZinc powder, Acetic acid, Acetic anhydride, PyridineAcetonitrile0 to RT4~70

Experimental Protocols

Step 1: Synthesis of 1,2,3,4-Tetra-O-acetyl-D-arabinopyranose

Protocol:

  • To a stirred solution of D-arabinose (1.0 eq) in pyridine (5.0 eq) at 0 °C, add acetic anhydride (5.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • The reaction is quenched by the slow addition of ice-cold water.

  • The mixture is then extracted with ethyl acetate.

  • The organic layer is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield tri-O-acetyl-D-arabinose as a syrup.

Step 2: Synthesis of 2,3,4-Tri-O-acetyl-α-D-arabinosyl bromide

Protocol:

  • The crude tri-O-acetyl-D-arabinose (1.0 eq) is dissolved in dichloromethane.

  • The solution is cooled to 0 °C, and a 33% solution of hydrogen bromide in acetic acid (1.2 eq) is added dropwise.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The mixture is then diluted with dichloromethane and washed with ice-cold water and saturated aqueous NaHCO₃.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude tri-O-acetyl-D-arabinosyl bromide is used in the next step without further purification.

Step 3: Synthesis of this compound

Protocol:

  • To a suspension of activated zinc powder (3.0 eq) in a mixture of acetonitrile and acetic acid (1:1), add a solution of the crude tri-O-acetyl-D-arabinosyl bromide (1.0 eq) in acetonitrile at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred vigorously at room temperature for 2 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in pyridine, and acetic anhydride (1.5 eq) is added at 0 °C.

  • The mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched with water, and the product is extracted with ethyl acetate.

  • The organic layer is washed with 1 M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (ethyl acetate/hexane as eluent) to afford this compound.

Mandatory Visualizations

Synthesis_Pathway D_arabinose D-Arabinose Tri_O_acetyl_arabinose Tri-O-acetyl-D-arabinose D_arabinose->Tri_O_acetyl_arabinose Ac₂O, Pyridine Arabinosyl_bromide Tri-O-acetyl-D-arabinosyl bromide Tri_O_acetyl_arabinose->Arabinosyl_bromide HBr/AcOH D_arabinal_diacetate This compound Arabinosyl_bromide->D_arabinal_diacetate 1. Zn, AcOH 2. Ac₂O, Pyridine

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Peracetylation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Reductive Elimination & Acetylation start1 D-Arabinose react1 Add Ac₂O in Pyridine at 0°C start1->react1 stir1 Stir at RT for 12h react1->stir1 quench1 Quench with H₂O stir1->quench1 extract1 Extract with EtOAc quench1->extract1 wash1 Wash with HCl, NaHCO₃, Brine extract1->wash1 dry1 Dry and Concentrate wash1->dry1 product1 Tri-O-acetyl-D-arabinose dry1->product1 start2 Tri-O-acetyl-D-arabinose react2 Add HBr/AcOH in DCM at 0°C start2->react2 stir2 Stir at RT for 2h react2->stir2 wash2 Wash with H₂O, NaHCO₃ stir2->wash2 dry2 Dry and Concentrate wash2->dry2 product2 Tri-O-acetyl-D-arabinosyl bromide dry2->product2 start3 Tri-O-acetyl-D-arabinosyl bromide react3 Add to Zn in MeCN/AcOH at 0°C start3->react3 stir3 Stir at RT for 2h react3->stir3 filter3 Filter and Concentrate stir3->filter3 acetylate3 Add Ac₂O in Pyridine at 0°C filter3->acetylate3 stir4 Stir at RT for 2h acetylate3->stir4 workup3 Workup and Extraction stir4->workup3 purify3 Column Chromatography workup3->purify3 product3 This compound purify3->product3

Caption: Detailed experimental workflow for the synthesis.

A Technical Guide to 3,4-Di-O-acetyl-D-arabinal: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Di-O-acetyl-D-arabinal is a valuable synthetic intermediate in carbohydrate chemistry, belonging to the class of compounds known as glycals. Glycals are cyclic enol ethers derived from sugars, characterized by a double bond between carbons 1 and 2 of the pyranose ring. This feature makes them versatile building blocks for the synthesis of a wide array of carbohydrate derivatives and other complex molecules. Their utility is particularly pronounced in the synthesis of 2-deoxy-sugars and nucleoside analogues, many of which exhibit significant biological activity, including antiviral and antitumoral properties.[1][2][3] This guide provides an in-depth overview of this compound, covering its chemical identity, physicochemical properties, a detailed synthesis protocol, and its role in synthetic workflows.

Chemical Identity and Properties

The nomenclature of this compound can be presented in two primary ways. The systematic IUPAC name, based on carbohydrate nomenclature, is 3,4-di-O-acetyl-1,5-anhydro-2-deoxy-D-erythro-pent-1-enitol [4]. Alternatively, it can be named as [(3R,4S)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate under standard organic nomenclature rules[5].

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₉H₁₂O₅ [5][6][7][8]
Molecular Weight 200.19 g/mol [5][6][7][8]
Physical Form Colourless to yellow liquid [6]

| Storage Conditions | 2°C to 8°C (Refrigerated) |[4][7] |

Note: Spectroscopic data such as 1H and 13C NMR are crucial for the characterization of this compound. However, specific, experimentally-derived spectral data for this compound were not available in the public resources accessed.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from the readily available monosaccharide, D-arabinose. The general synthetic strategy involves the per-O-acetylation of the sugar, followed by the introduction of a leaving group (typically a bromide) at the anomeric carbon, and finally, a reductive elimination to form the glycal double bond.

Synthetic Workflow

The logical workflow for the preparation of this compound from D-arabinose is depicted below. This process involves three main stages: peracetylation, bromination, and reductive elimination.

Synthesis_Workflow Arabinose D-Arabinose Peracetylated 1,2,3,4-Tetra-O-acetyl -D-arabinopyranose Arabinose->Peracetylated Ac₂O, Pyridine (Acetylation) Bromide 2,3,4-Tri-O-acetyl-α -D-arabinopyranosyl Bromide Peracetylated->Bromide HBr in AcOH (Bromination) Target 3,4-Di-O-acetyl -D-arabinal Bromide->Target Zn nanoparticles, AcOH (Reductive Elimination)

Caption: Synthetic pathway from D-arabinose to this compound.

Experimental Protocol: Synthesis via Reductive Elimination

The following protocol is a general method for the synthesis of glycals from their corresponding glycopyranosyl bromides, adapted for the preparation of this compound[7]. The starting material, 2,3,4-Tri-O-acetyl-α-D-arabinopyranosyl bromide, can be synthesized from D-arabinose by acetylation followed by treatment with hydrobromic acid in acetic acid[1].

Materials and Reagents:

  • 2,3,4-Tri-O-acetyl-α-D-arabinopyranosyl bromide

  • Zinc nanoparticles

  • Acetic Acid (AcOH), glacial

  • Triethylamine hydrochloride (Et₃N·HCl) or Sodium Acetate (NaOAc)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (200-300 mesh) for column chromatography

Procedure:

  • Dissolve the starting glycopyranosyl bromide (1.0 mmol) in anhydrous tetrahydrofuran (4 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • To the stirred solution, add triethylamine hydrochloride (6.0 mmol) or sodium acetate, followed by acetic acid (0.4 mL) and zinc nanoparticles (2.0 mmol).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash the organic phase sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether as eluent) to yield the pure this compound.

Table 2: Summary of Reagents for Reductive Elimination

Reagent Molar Equivalent (relative to bromide) Purpose
2,3,4-Tri-O-acetyl-α-D-arabinopyranosyl Bromide 1.0 Starting Material
Zinc Nanoparticles 2.0 Reducing Agent
Acetic Acid ~17 (0.4 mL) Proton Source
Triethylamine HCl or Sodium Acetate 6.0 Additive/Buffer

| Tetrahydrofuran (THF) | - | Solvent |

Applications in Drug Development

This compound serves as a key precursor in the synthesis of various biologically important molecules. Its primary application lies in its conversion to other synthons or its direct use in glycosylation reactions.

  • Synthesis of Nucleoside Analogues: Glycals are widely used to synthesize C-nucleosides and other modified nucleosides, which are a cornerstone of antiviral and anticancer chemotherapy[1][2]. The double bond in the glycal allows for electrophilic additions, enabling the introduction of various functionalities and the formation of the crucial C-C or C-N bond between the sugar moiety and a nucleobase mimic.

  • Ferrier Rearrangement: This compound can undergo the Ferrier rearrangement, a Lewis acid-catalyzed reaction with a nucleophile (like an alcohol) that results in the formation of 2,3-unsaturated glycosides. This reaction is a powerful tool for creating novel glycosidic linkages.

The synthetic versatility of this compound makes it an important compound for medicinal chemists and researchers in drug discovery, providing a gateway to novel therapeutic agents.

References

An In-depth Technical Guide to 3,4-Di-O-acetyl-d-arabinal for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Di-O-acetyl-d-arabinal is a protected glycal, a class of unsaturated carbohydrates that serve as versatile building blocks in modern organic synthesis. Its unique structural features, including the presence of acetyl protecting groups and a double bond within the pyranose ring, make it a valuable intermediate for the synthesis of a wide array of complex carbohydrates, nucleoside analogues, and other biologically active molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its relevance to researchers in the fields of chemistry and drug development.

Molecular Properties and Formula

The fundamental chemical and physical properties of this compound are summarized in the table below. These data are essential for reaction planning, characterization, and dosage calculations in synthetic and biological studies.

PropertyValue
Molecular Formula C₉H₁₂O₅[1]
Molecular Weight 200.19 g/mol [1]
IUPAC Name [(3R,4S)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate[1]
CAS Number 3945-17-3

Experimental Protocols

The following sections detail plausible experimental procedures for the synthesis of this compound and its subsequent use in a key glycosylation reaction.

Synthesis of this compound

While a specific detailed protocol for the synthesis of the d-arabinal variant was not found in the immediate literature, a highly analogous and efficient method for its enantiomer, 3,4-Di-O-acetyl-L-rhamnal, has been reported. This procedure, which involves the reductive elimination of a peracetylated glycosyl bromide, can be adapted for the synthesis of this compound from the readily available precursor, 2,3,4-tri-O-acetyl-d-arabinosyl bromide. The described method is advantageous due to its high yield, mild reaction conditions, and simple work-up procedure[2].

Materials:

  • 2,3,4-Tri-O-acetyl-d-arabinosyl bromide

  • Zinc powder (activated)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Ethyl acetate or Acetone

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a stirred solution of 2,3,4-tri-O-acetyl-d-arabinosyl bromide in ethyl acetate or acetone, add activated zinc powder and a solution of sodium dihydrogen phosphate in water.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, filter the mixture through a pad of celite to remove the zinc powder and wash the pad with ethyl acetate.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Application in Ferrier Rearrangement for the Synthesis of 2,3-Unsaturated Glycosides

This compound is a key substrate in the Ferrier rearrangement, a powerful reaction for the synthesis of 2,3-unsaturated glycosides. These products are valuable intermediates in the synthesis of various biologically active compounds.

Materials:

  • This compound

  • An alcohol (R-OH) as the glycosyl acceptor

  • A Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve this compound and the alcohol (1.2-1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.2-2.0 equivalents) to the stirred solution.

  • Allow the reaction to proceed at 0°C or room temperature while monitoring its progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 2,3-unsaturated glycoside.

Visualizations of Synthetic Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow for the synthesis of this compound and its application in the Ferrier rearrangement.

Synthesis_Workflow Start D-Arabinose Intermediate1 Peracetylation Start->Intermediate1 Ac2O, H+ Intermediate2 Tri-O-acetyl-d-arabinosyl Bromide Intermediate1->Intermediate2 HBr, AcOH Reaction Reductive Elimination (Zn, NaH2PO4) Intermediate2->Reaction Product This compound Reaction->Product

Synthetic workflow for this compound.

Ferrier_Rearrangement Glycal This compound Reaction Ferrier Rearrangement (Lewis Acid) Glycal->Reaction Alcohol Alcohol (R-OH) Alcohol->Reaction Product 2,3-Unsaturated Glycoside Reaction->Product

Application in the Ferrier Rearrangement.

Biological Relevance and Applications in Drug Development

While specific signaling pathways directly involving this compound are not extensively documented, its importance lies in its role as a precursor to molecules with significant biological activity. Acetylated sugars, in general, play crucial roles in various biological processes, and the ability to synthesize modified carbohydrates is of paramount importance in drug discovery.

The synthesis of nucleoside analogues is a prominent application of intermediates like this compound. Nucleoside analogues are a cornerstone of antiviral and anticancer therapies, and the ability to create novel structures with modified sugar moieties is a key strategy in the development of new therapeutic agents. The 2,3-unsaturated glycosides produced via the Ferrier rearrangement can be further manipulated to introduce diverse functionalities, leading to the generation of libraries of novel compounds for biological screening.

Conclusion

This compound is a valuable and versatile synthetic intermediate in carbohydrate chemistry. Its well-defined structure and reactivity make it an essential tool for researchers and professionals in drug development. The methodologies outlined in this guide provide a foundation for the synthesis and application of this compound in the creation of complex and biologically relevant molecules. Further exploration of its utility in the synthesis of novel therapeutic agents is a promising avenue for future research.

References

The Discovery and Enduring Significance of Arabinal Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of arabinal derivatives. These unsaturated carbohydrates, first identified in the early 20th century, have emerged as crucial components in the study of glycobiology, particularly in the context of mycobacterial cell wall architecture. This document details the historical milestones in their synthesis, presents key physicochemical and biological activity data in a structured format, and provides in-depth experimental protocols for their preparation and characterization. Furthermore, it visually elucidates the intricate biosynthetic pathway of arabinogalactan, a major cell wall component of Mycobacterium tuberculosis rich in arabinofuranosyl residues, offering insights for the development of novel therapeutics.

Introduction

Arabinal and its derivatives are a class of glycal, which are cyclic enol ether derivatives of sugars characterized by a double bond between the first and second carbon atoms of the ring. The parent compound, arabinal, is derived from the pentose sugar arabinose. While L-arabinose is the more common isomer found in nature, often as a component of biopolymers like hemicellulose and pectin, both D- and L-arabinal and their derivatives have garnered significant attention in synthetic and medicinal chemistry.

The primary impetus for the extensive study of arabinal derivatives stems from their prevalence in the cell walls of pathogenic mycobacteria, most notably Mycobacterium tuberculosis, the causative agent of tuberculosis. Arabinofuranosyl residues are key building blocks of two essential mycobacterial cell wall polysaccharides: arabinogalactan (AG) and lipoarabinomannan (LAM). The unique furanose (five-membered ring) conformation of these arabinose units, as opposed to the more common pyranose (six-membered ring) form, presents a unique target for antimicrobial drug development. Consequently, the synthesis of arabinal derivatives has been a critical endeavor to access molecular probes, enzyme substrates, and potential inhibitors of the enzymes involved in mycobacterial cell wall biosynthesis.

History of Discovery and Synthesis

The journey into the world of glycals began in 1913 when Hermann Emil Fischer and Karl Zach first synthesized a 1,2-unsaturated sugar from D-glucose, which they named D-glucal. Initially misidentified as an aldehyde, the term "glycal" was later adopted as a general name for this class of unsaturated sugars. This seminal work laid the foundation for the synthesis of other glycals, including arabinal.

While a definitive first synthesis of arabinal is not as singularly documented as that of glucal, its preparation follows the general principles established by Fischer. The classical Fischer glycal synthesis involves the reductive elimination of a glycosyl halide with zinc. This method, along with subsequent refinements, has been adapted for the synthesis of both D- and L-arabinal.

Key Historical Developments:

  • 1913: Hermann Emil Fischer synthesizes the first glycal, D-glucal, establishing the fundamental chemistry for this class of compounds.

  • Mid-20th Century: Focus on the synthesis of arabinofuranosides and their derivatives intensifies with the growing understanding of their biological importance, particularly in the context of mycobacterial infections.

  • Late 20th and Early 21st Century: Advances in synthetic organic chemistry lead to the development of more stereoselective and efficient methods for the synthesis of complex oligoarabinofuranosides, often utilizing arabinal derivatives as key intermediates. These efforts have been crucial for studying the enzymes involved in arabinogalactan and lipoarabinomannan biosynthesis.

Physicochemical Properties of Arabinal Derivatives

The physical and chemical properties of arabinal derivatives are crucial for their application in research and drug development. These properties are influenced by the stereochemistry (D- or L-), the protecting groups used during synthesis, and any subsequent modifications.

Table 1: Physicochemical Properties of Selected Arabinal Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Density (g/cm³)Notes
3,4-Di-O-acetyl-D-arabinalC₉H₁₂O₅200.19Not readily availableA common intermediate in the synthesis of D-arabinofuranosides.
3,4-Di-O-acetyl-L-arabinalC₉H₁₂O₅200.191A synthetic compound derived from L-arabinose.[1]

Biological Activities and Applications

The biological significance of arabinal derivatives is intrinsically linked to the vital role of arabinofuranosyl residues in the cell wall of Mycobacterium tuberculosis. The enzymes responsible for the synthesis of arabinogalactan and lipoarabinomannan are essential for the viability of the bacterium, making them attractive targets for the development of new anti-tuberculosis drugs.

Synthetic arabinal derivatives and the more complex arabinofuranosides synthesized from them serve as invaluable tools for:

  • Enzyme Assays: As substrates for arabinofuranosyltransferases, they are used to study enzyme kinetics and screen for inhibitors.

  • Structural Biology: To understand the precise mechanisms of the enzymes involved in mycobacterial cell wall biosynthesis.

  • Drug Discovery: As precursors for the synthesis of potential therapeutic agents that can disrupt the formation of the mycobacterial cell wall.

Beyond their role in tuberculosis research, arabinofuranosyl derivatives have also been investigated for other therapeutic applications. For instance, lipophilic derivatives of 1-β-D-arabinofuranosylcytosine (ara-C), a known cytotoxic nucleoside, have shown potent antitumor and antileukemic activity in preclinical models.[2][3] These derivatives exhibit increased resistance to enzymatic deamination, a major pathway of ara-C inactivation.

Table 2: Biological Activity of Selected Arabinofuranosyl Derivatives

Derivative ClassTarget/ApplicationReported ActivityReference
N⁴-alkyl-ara-C derivativesAntitumor/AntileukemicPotent activity against murine leukemia models; resistance to enzymatic deamination.[4][5]
Liposomal N⁴-octadecyl-ara-C (NOAC)AntitumorSignificant inhibition of tumor colony formation from human tumors.[2]
Arabinofuranosyl-containing oligosaccharidesMycobacterial enzyme inhibitorsSubstrates for arabinofuranosyltransferases, enabling inhibitor screening.[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of key arabinal derivatives.

General Synthesis of Di-O-acetyl-arabinal (Fischer Glycal Synthesis Adaptation)

This protocol outlines a general procedure for the synthesis of di-O-acetyl-arabinal from the corresponding arabinose precursor.

Materials:

  • D- or L-Arabinose

  • Acetic anhydride

  • Pyridine

  • Hydrogen bromide in glacial acetic acid

  • Zinc dust

  • Sodium acetate

  • Acetic acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acetylation of Arabinose: To a solution of arabinose in pyridine, add acetic anhydride dropwise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Formation of the Glycosyl Bromide: Cool the reaction mixture to 0 °C and slowly add a solution of hydrogen bromide in glacial acetic acid. Stir for the appropriate time at room temperature.

  • Reductive Elimination: Dilute the reaction mixture with dichloromethane and pour it into ice-water. Separate the organic layer, wash with cold water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Glycal Formation: Dissolve the crude glycosyl bromide in a mixture of acetic acid and water. Add activated zinc dust and sodium acetate and stir the suspension vigorously at room temperature.

  • Work-up and Purification: Filter the reaction mixture through celite and wash the filter cake with dichloromethane. Combine the filtrates, wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by silica gel column chromatography to afford the di-O-acetyl-arabinal.

Characterization:

The structure of the synthesized di-O-acetyl-arabinal should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of arabinal derivatives. The presence of the vinylic protons in the ¹H NMR spectrum and the corresponding sp² hybridized carbons in the ¹³C NMR spectrum are characteristic of the glycal structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

  • X-ray Crystallography: For crystalline derivatives, X-ray crystallography provides unambiguous determination of the three-dimensional structure, including the stereochemistry at each chiral center.

Signaling Pathways and Workflows

Biosynthesis of Arabinogalactan in Mycobacterium tuberculosis

The biosynthesis of arabinogalactan is a complex, multi-step process that is crucial for the integrity of the mycobacterial cell wall. It begins in the cytoplasm and is completed in the periplasmic space. The following diagram illustrates the key stages of this pathway.

Caption: Biosynthesis of the Mycolyl-Arabinogalactan-Peptidoglycan Complex.

This pathway highlights the sequential addition of sugar residues, starting with the formation of a linker unit on a decaprenyl phosphate carrier in the cytoplasm. This is followed by the addition of galactofuranose residues. The growing polysaccharide is then translocated across the plasma membrane into the periplasm, where the arabinan chains are added and branched by a series of arabinofuranosyltransferases (Aft) and Emb proteins. Finally, the arabinogalactan is attached to peptidoglycan and further esterified with mycolic acids to form the mature mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. The enzymes in this pathway, particularly the arabinofuranosyltransferases, are key targets for anti-tuberculosis drug discovery.

Conclusion

From their initial discovery as a novel class of unsaturated sugars to their central role in the fight against tuberculosis, arabinal derivatives have proven to be of immense value to the scientific community. Their synthesis provides access to crucial molecular tools for dissecting the intricate biosynthetic pathways of the mycobacterial cell wall. The continued exploration of the chemistry and biology of arabinal derivatives holds significant promise for the development of new and effective therapies against one of the world's most persistent infectious diseases. This guide serves as a foundational resource for researchers dedicated to advancing this critical area of study.

References

Spectroscopic and Structural Elucidation of 3,4-Di-O-acetyl-d-arabinal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Di-O-acetyl-d-arabinal, a key carbohydrate intermediate in synthetic organic chemistry. Due to the limited availability of direct spectroscopic data for this specific compound in publicly accessible literature, this guide presents its known properties and supplements with data from structurally analogous compounds to provide a robust framework for its characterization. The methodologies for obtaining such spectroscopic data are also detailed to assist researchers in their laboratory work.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₂O₅[1][2]
Molecular Weight 200.19 g/mol [1][2]
CAS Number 3945-17-3[2]
IUPAC Name [(3R,4S)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate[1]
Density ~1 g/cm³[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would provide critical information on the proton and carbon environments, respectively.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the vinyl protons of the enol ether, the protons on the dihydropyran ring, and the methyl protons of the two acetyl groups.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will show signals for the carbonyl carbons of the acetyl groups, the vinyl carbons, the carbons of the dihydropyran ring, and the methyl carbons of the acetyl groups.

For comparative purposes, the ¹H NMR data for the structurally similar compound, 3,4-Di-O-acetyl-L-rhamnal , is presented below.[3]

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-16.43dd6.1, 1.0
H-45.41-5.27m-
H-35.41-5.27m-
H-24.80dd6.1, 3.8
H-54.15qd6.6, 1.0
OAc2.11s-
OAc2.09s-
CH₃1.28d6.6

Solvent: CDCl₃, Frequency: 400 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. A vapor-phase IR spectrum for this compound is noted in the PubChem database, though the detailed spectrum is not provided.[1] The expected characteristic absorption bands are:

Functional Group Expected Absorption Range (cm⁻¹)
C=O (ester)1750 - 1735
C=C (enol ether)1670 - 1640
C-O (ester and ether)1300 - 1000
C-H (sp³ and sp²)3100 - 2850
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z 200.19. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for acetylated glycals, based on methodologies reported in the literature.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.

High-Resolution Mass Spectrometry (HRMS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via an appropriate ionization method, such as electrospray ionization (ESI).

  • Ionization: Generate ions in the positive ion mode.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight, TOF).

  • Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.

Visualizations

Molecular Structure and Spectroscopic Correlation of this compound

G cluster_nmr Key NMR Correlations cluster_ms MS Fragmentation O1 O C1 C1 O1->C1 C2 C2 C1->C2 ¹H, ¹³C C1->C2 C3 C3 C2->C3 ¹H, ¹³C C4 C4 C3->C4 ¹H, ¹³C O_Ac3 O C3->O_Ac3 C3->O_Ac3 Loss of AcO C5 C5 C4->C5 ¹H, ¹³C O_Ac4 O C4->O_Ac4 C4->O_Ac4 Loss of AcO C5->O1 C_Ac3_CO C=O O_Ac3->C_Ac3_CO C_Ac3_Me CH3 C_Ac3_CO->C_Ac3_Me C_Ac4_CO C=O O_Ac4->C_Ac4_CO C_Ac4_Me CH3 C_Ac4_CO->C_Ac4_Me

Caption: Molecular structure of this compound with key NMR and MS correlations.

General Workflow for Spectroscopic Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR (¹H, ¹³C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_proc Data Processing nmr->data_proc ir->data_proc ms->data_proc struct_elucid Structure Elucidation data_proc->struct_elucid report Final Report struct_elucid->report

Caption: Generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Physical Properties of 3,4-Di-O-acetyl-d-arabinal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Di-O-acetyl-d-arabinal is a protected form of D-arabinal, a glycal derived from the pentose sugar D-arabinose. As a versatile chiral building block, it serves as a crucial intermediate in the stereoselective synthesis of a variety of complex carbohydrates and biologically active molecules, including nucleoside analogues and oligosaccharides. The acetyl protecting groups at the C3 and C4 positions enhance its solubility in organic solvents and allow for regioselective manipulation in glycosylation reactions. This guide provides a comprehensive overview of the known physical properties of this compound, along with a general experimental protocol for its synthesis and characterization.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueSource(s)
Molecular Formula C₉H₁₂O₅[1][2]
Molecular Weight 200.19 g/mol [1][2]
Appearance Colorless to yellow liquid
Density Approximately 1 g/cm³[2]
Boiling Point Not explicitly reported; a similar compound, 3,4-Di-O-acetyl-6-deoxy-L-glucal, has a boiling point of 68-69 °C at 0.06 mmHg.
Melting Point Not applicable (liquid at room temperature)
Solubility Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Insoluble in water.
Storage Temperature 2-8°C

Experimental Protocols

Synthesis of this compound from D-Arabinose

The synthesis of this compound typically proceeds through a two-step process from the starting material, D-arabinose. This involves the per-acetylation of the sugar followed by the reductive elimination of the resulting glycosyl bromide to form the glycal.

Materials:

  • D-Arabinose

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Hydrogen bromide in acetic acid

  • Zinc dust (activated)

  • Sodium acetate

  • Acetic acid

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Per-acetylation of D-Arabinose: D-arabinose is dissolved in a mixture of acetic anhydride and pyridine at 0°C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by Thin Layer Chromatography - TLC). The reaction mixture is then worked up by pouring it into ice-water, followed by extraction with an organic solvent like dichloromethane. The organic layer is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The dried organic layer is concentrated under reduced pressure to yield the per-acetylated arabinose.

  • Formation of Glycosyl Bromide: The per-acetylated arabinose is dissolved in a minimal amount of a suitable solvent and treated with a solution of hydrogen bromide in acetic acid at 0°C. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Reductive Elimination to form this compound: The crude glycosyl bromide is dissolved in a mixture of acetic acid and water. To this solution, activated zinc dust and sodium acetate are added portion-wise while maintaining the temperature below a certain threshold to control the exothermic reaction. The reaction mixture is stirred vigorously until the reaction is complete (monitored by TLC). The mixture is then filtered to remove excess zinc, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to afford pure this compound.

Characterization

The synthesized this compound would be characterized using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence of the double bond in the glycal and the acetyl groups.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the functional groups present, such as the ester carbonyls of the acetyl groups and the C=C bond of the enol ether.

Logical Workflow and Diagrams

The following diagram illustrates the logical workflow for the synthesis of this compound from D-arabinose.

Synthesis_Workflow Synthesis of this compound D_Arabinose D-Arabinose Peracetylated_Arabinose 1,2,3,4-Tetra-O-acetyl-D-arabinopyranose D_Arabinose->Peracetylated_Arabinose Ac₂O, Pyridine Glycosyl_Bromide 2,3,4-Tri-O-acetyl-α-D-arabinopyranosyl bromide Peracetylated_Arabinose->Glycosyl_Bromide HBr in AcOH Final_Product This compound Glycosyl_Bromide->Final_Product Zn, NaOAc, AcOH/H₂O

Caption: A logical workflow for the synthesis of this compound.

As a versatile intermediate, this compound can be used in various glycosylation reactions to form more complex molecules. The following diagram illustrates a generalized workflow for its application in synthesis.

Application_Workflow Application of this compound in Synthesis Starting_Material This compound Glycosylation Glycosylation Reaction Starting_Material->Glycosylation Glycosyl Acceptor, Lewis Acid Deprotection Deprotection Glycosylation->Deprotection e.g., Zemplén deacetylation Target_Molecule Target Molecule (e.g., Nucleoside Analogue, Oligosaccharide) Deprotection->Target_Molecule

Caption: Generalized workflow for the application of this compound.

References

A Technical Guide to the Synthesis of Monosaccharides: Strategies and Methodologies for Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Monosaccharides, the fundamental units of carbohydrates, are not only central to cellular metabolism but also play critical roles in a vast array of biological processes, including cell recognition, signaling, and immune responses. Their structural complexity and stereochemical diversity have made them attractive targets for synthetic chemists and valuable scaffolds in drug discovery and development. The ability to synthesize both natural and non-natural monosaccharides and their derivatives is crucial for advancing our understanding of glycobiology and for the creation of novel therapeutics, such as enzyme inhibitors, antiviral agents, and vaccine components.[1] This in-depth technical guide provides a comprehensive overview of the core chemical and enzymatic strategies for monosaccharide synthesis, complete with detailed experimental protocols, comparative data, and visual representations of key pathways and workflows to aid researchers, scientists, and drug development professionals.

I. Chemical Synthesis of Monosaccharides

Chemical synthesis offers a powerful and versatile approach to access a wide range of monosaccharide structures, including those not found in nature. These methods often rely on the strategic use of protecting groups to differentiate the numerous hydroxyl functionalities and control stereochemical outcomes.

A. Chain Elongation of Aldoses: The Kiliani-Fischer Synthesis

One of the classical methods for elongating the carbon chain of an aldose is the Kiliani-Fischer synthesis. This process involves the addition of a cyanide ion to the aldehyde group of the starting sugar, forming a cyanohydrin. Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by reduction, yields a pair of C-2 epimeric aldoses with one additional carbon atom.

Experimental Protocol: Kiliani-Fischer Synthesis of D-Glucose and D-Mannose from D-Arabinose

  • Step 1: Cyanohydrin Formation. D-arabinose is treated with hydrogen cyanide (HCN) to form a mixture of two epimeric cyanohydrins.[2]

  • Step 2: Hydrolysis. The cyanohydrin mixture is then hydrolyzed, typically with an aqueous base followed by acidification, to yield the corresponding aldonic acids.

  • Step 3: Reduction. The aldonic acids are subsequently reduced to the final aldoses. A common method involves the formation of a lactone intermediate followed by reduction with a reagent like sodium amalgam or, more modernly, sodium borohydride.[2]

B. Protecting Group Strategies in Carbohydrate Chemistry

The dense functionality of monosaccharides necessitates the use of protecting groups to achieve regioselective reactions.[3][4] The choice of protecting groups is critical and depends on their stability to various reaction conditions and the ease of their selective removal.[3][4]

  • Acetal and Ketal Formation: The reaction of a polyol with an aldehyde or ketone is a common strategy to protect vicinal diols.[5] For instance, isopropylidene groups are frequently used to protect cis-hydroxyl groups.[3]

  • Ether Protecting Groups: Benzyl ethers are widely used as "permanent" protecting groups due to their stability under both acidic and basic conditions and their facile removal by catalytic hydrogenation.[3] Silyl ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) chloride, are valuable for their selective protection of primary alcohols and their tunable lability.[6]

  • Acyl Protecting Groups: Acetyl and benzoyl groups are common "temporary" protecting groups. They are electron-withdrawing, which can influence the reactivity of the sugar, and are typically removed under basic conditions.[3]

Logical Relationship: Orthogonal Protecting Group Strategy

Orthogonal_Protection Start Monosaccharide (Multiple -OH groups) P1 Protect with Group A (e.g., Silyl ether) Start->P1 R1 Reaction 1 (on unprotected -OH) P1->R1 DP1 Deprotect Group A R1->DP1 Selectively P2 Protect with Group B (e.g., Acetal) R2 Reaction 2 (on newly exposed -OH) P2->R2 DP2 Deprotect Group B R2->DP2 Selectively DP1->P2 Final Target Molecule DP2->Final

Caption: Orthogonal protecting group strategy workflow.

C. Synthesis from Non-Carbohydrate Precursors

Modern synthetic methods have enabled the construction of monosaccharides from achiral or non-carbohydrate starting materials, offering access to a wider range of stereoisomers and enantiomerically pure compounds.[7]

  • Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation allows for the stereoselective introduction of two hydroxyl groups across a double bond, a key step in the synthesis of sugars from acyclic precursors.

  • Aldol Reactions: The aldol reaction, particularly its asymmetric variants, is a powerful tool for carbon-carbon bond formation and the construction of the chiral centers found in monosaccharides.

II. Enzymatic Synthesis of Monosaccharides

Enzymatic methods for monosaccharide synthesis have gained significant attention due to their high regio- and stereoselectivity, mild reaction conditions, and environmental compatibility.[8]

A. Aldolases in Monosaccharide Synthesis

Aldolases catalyze the stereospecific aldol addition of a donor molecule to an aldehyde acceptor. Dihydroxyacetone phosphate (DHAP)-dependent aldolases, for example, have a broad acceptor substrate tolerance, allowing for the synthesis of a wide variety of monosaccharides.[8]

Experimental Workflow: Enzymatic Synthesis using Aldolase

Aldolase_Workflow Donor Donor Substrate (e.g., DHAP) Aldolase Aldolase Enzyme Donor->Aldolase Acceptor Aldehyde Acceptor Acceptor->Aldolase Product Monosaccharide Product Aldolase->Product Purification Purification Product->Purification Final Pure Monosaccharide Purification->Final

Caption: General workflow for aldolase-catalyzed monosaccharide synthesis.

B. Isomerases and Epimerases

Isomerases and epimerases are enzymes that catalyze the interconversion of sugar isomers. For instance, glucose isomerase can be used to convert fructose to glucose.[7] These enzymes are particularly useful for the synthesis of rare sugars from more abundant ones.[9]

C. Chemoenzymatic Approaches

Combining chemical and enzymatic steps, known as chemoenzymatic synthesis, leverages the advantages of both methodologies.[8] A common strategy involves the chemical synthesis of a precursor molecule which is then subjected to one or more enzymatic transformations to yield the final product.[10]

III. Data Presentation: Comparison of Synthetic Methods

The choice of synthetic method often depends on factors such as the desired stereochemistry, scale of the reaction, and the availability of starting materials. The following tables summarize key quantitative data for representative monosaccharide synthesis reactions.

Table 1: Comparison of Chemical Synthesis Methods

MethodStarting MaterialProduct(s)Key ReagentsYield (%)Reaction Time (h)Ref.
Kiliani-FischerD-ArabinoseD-Glucose/D-MannoseHCN, H₂O⁺, Na(Hg)VariableMulti-step[2]
Asymmetric DihydroxylationAcyclic Allylic AlcoholProtected TriolAD-mix-β70-9512-24N/A
Benzyl Ether ProtectionMethyl α-D-glucopyranosidePer-O-benzylated glucosideBnBr, NaH, DMF>906-12[3]
Acetyl Group DeprotectionGlucose pentaacetateD-GlucoseNaOMe, MeOH>951-3[11]

Table 2: Comparison of Enzymatic Synthesis Methods

EnzymeDonor SubstrateAcceptor SubstrateProductYield (%)Reaction Time (h)Ref.
FDP AldolaseDHAPGlyceraldehydeFructose-1,6-diphosphate80-9524-48[7]
Glucose IsomeraseD-Fructose-D-Glucose~50 (equilibrium)12-24[7]
N-Acetylneuraminic Acid AldolasePyruvateN-Acetyl-D-mannosamineN-Acetylneuraminic Acid>9024-72[8]

IV. Signaling Pathways and Logical Relationships

The synthesis of complex carbohydrates often involves multi-step pathways where the product of one reaction becomes the substrate for the next. The following diagram illustrates a simplified chemoenzymatic pathway for the synthesis of a modified sialic acid derivative.

Signaling Pathway: Chemoenzymatic Synthesis of a Sialoside

Chemoenzymatic_Pathway cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis SM Starting Material Mod_ManNAc Modified ManNAc Precursor SM->Mod_ManNAc Multi-step Protection/ Modification Sialic_Acid_Synthase Sialic Acid Synthase Mod_ManNAc->Sialic_Acid_Synthase Mod_Sialic_Acid Modified Sialic Acid Sialic_Acid_Synthase->Mod_Sialic_Acid CMP_Sialic_Acid_Synthetase CMP-Sialic Acid Synthetase CMP_Mod_Sialic_Acid CMP-Modified Sialic Acid CMP_Sialic_Acid_Synthetase->CMP_Mod_Sialic_Acid Sialyltransferase Sialyltransferase Final_Sialoside Final Modified Sialoside Sialyltransferase->Final_Sialoside Mod_Sialic_Acid->CMP_Sialic_Acid_Synthetase CMP_Mod_Sialic_Acid->Sialyltransferase Acceptor Acceptor Glycan Acceptor->Sialyltransferase

Caption: A chemoenzymatic pathway for sialoside synthesis.

The synthesis of monosaccharides is a dynamic and evolving field that continues to provide essential tools for glycobiology research and drug development. While classical chemical methods offer unparalleled flexibility in accessing diverse structures, enzymatic and chemoenzymatic approaches provide highly efficient and stereoselective routes to many natural and modified sugars. The strategic selection and application of these methodologies, guided by a deep understanding of reaction mechanisms and protecting group chemistry, will continue to drive innovation in the creation of novel carbohydrate-based therapeutics and research probes. The detailed protocols, comparative data, and visual workflows presented in this guide are intended to serve as a valuable resource for scientists working at the interface of chemistry and biology.

References

In-Depth Technical Guide on 3,4-Di-O-acetyl-d-arabinal

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3945-17-3

This technical guide provides a comprehensive overview of 3,4-Di-O-acetyl-d-arabinal, a key chiral building block in synthetic organic chemistry. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its synthesis, chemical properties, and applications.

Chemical and Physical Properties

This compound is a derivative of the pentose sugar D-arabinose. Its structure incorporates a glycal moiety, characterized by a double bond between carbons 1 and 2 of the pyranose ring. This feature makes it a versatile intermediate for various chemical transformations.

PropertyValueSource
CAS Number 3945-17-3[1][2]
Molecular Formula C₉H₁₂O₅[1][3]
Molecular Weight 200.19 g/mol [3]
IUPAC Name [(3R,4S)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate[3]
Appearance Colorless to yellow liquid
Storage Temperature 2-8°C[1]

Synthesis of this compound

The synthesis of this compound typically starts from the readily available monosaccharide, D-arabinose. The process involves two key transformations: peracetylation of the sugar followed by the formation of the glycal.

Experimental Protocol: Synthesis from D-Arabinose

Step 1: Peracetylation of D-Arabinose

  • D-arabinose is treated with an excess of acetic anhydride in the presence of a catalyst, such as pyridine or sodium acetate, to acetylate all hydroxyl groups, yielding a tetra-O-acetyl-D-arabinopyranose.

  • The reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction.

  • The peracetylated sugar is then isolated and purified.

Step 2: Formation of the Glycosyl Halide

  • The peracetylated arabinose is then converted to the corresponding glycosyl halide, typically a bromide or chloride. This is often achieved by reacting the peracetylated sugar with a solution of hydrogen bromide in acetic acid.

Step 3: Reductive Elimination to Form the Glycal

  • The resulting acetylated glycosyl halide is subjected to reductive elimination to form the double bond characteristic of the glycal. A common method involves the use of a reducing agent, such as zinc dust, in the presence of an acid, like acetic acid.

  • This reaction is typically carried out in a suitable solvent, such as a mixture of water and an organic solvent.

  • Following the reaction, the product, this compound, is extracted and purified by column chromatography.

The overall yield for this type of transformation can be moderate to good, depending on the specific reaction conditions and the purity of the intermediates.

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable chiral precursor in the synthesis of a variety of biologically active molecules, most notably in the development of nucleoside analogues with potential antiviral and anticancer properties.[4][5]

Synthesis of 2'-Deoxy-L-nucleosides

A significant application of arabinal derivatives is in the synthesis of L-nucleosides, which are enantiomers of the naturally occurring D-nucleosides. These L-nucleoside analogues have shown promising therapeutic potential due to their increased stability against enzymatic degradation.[2][4]

The synthesis of 2'-deoxy-L-nucleosides can be achieved from L-arabinose, the enantiomer of D-arabinose.[4] The process would mirror the synthesis of D-nucleosides, utilizing the corresponding L-arabinal derivative.

The Ferrier Rearrangement

As a glycal, this compound can undergo the Ferrier rearrangement. This reaction involves the allylic rearrangement of the glycal in the presence of a Lewis acid and a nucleophile (such as an alcohol) to yield 2,3-unsaturated glycosides.[6][7][8][9][10] This rearrangement is a powerful tool for the synthesis of various carbohydrate derivatives and other complex molecules.[6][7][8]

The general mechanism involves the formation of a delocalized allyloxocarbenium ion intermediate, which then reacts with the nucleophile.[6]

Logical Workflow for Synthesis of Nucleoside Analogues

The following diagram illustrates the general synthetic pathway from a starting pentose sugar to a target nucleoside analogue, highlighting the role of the di-O-acetyl-arabinal intermediate.

G General Synthetic Pathway to Nucleoside Analogues A D-Arabinose B Peracetylation A->B Acetic Anhydride, Catalyst C Tetra-O-acetyl-D-arabinopyranose B->C D Glycosyl Halide Formation C->D HBr/AcOH E Tri-O-acetyl-D-arabinopyranosyl Halide D->E F Reductive Elimination (Glycal Formation) E->F Zn, AcOH G This compound F->G H Glycosylation (e.g., Vorbrüggen) G->H Silylated Base, Lewis Acid I Protected Nucleoside Analogue H->I J Deprotection I->J K Target Nucleoside Analogue J->K

Caption: Synthetic route from D-arabinose to a nucleoside analogue.

Conclusion

This compound is a versatile and important chiral intermediate in organic synthesis. Its preparation from D-arabinose, while requiring multiple steps, provides access to a valuable building block for the synthesis of complex molecules, particularly nucleoside analogues with potential therapeutic applications. The reactivity of its glycal structure, especially in reactions like the Ferrier rearrangement, further expands its synthetic utility. This guide provides a foundational understanding for researchers looking to utilize this compound in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for Glycosylation Reactions Using 3,4-Di-O-acetyl-d-arabinal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,4-Di-O-acetyl-d-arabinal in glycosylation reactions. This versatile building block is a key intermediate in the synthesis of a variety of glycoconjugates, including 2,3-unsaturated glycosides and nucleosides, which are of significant interest in drug discovery and development.

Introduction to this compound in Glycosylation

This compound is a protected glycal that serves as a precursor for the stereoselective formation of glycosidic bonds. The primary reaction employed for this purpose is the Ferrier rearrangement, a powerful acid-catalyzed reaction that introduces a nucleophile at the anomeric carbon with a concomitant shift of the double bond. This methodology allows for the synthesis of 2,3-unsaturated glycosides, which are valuable intermediates for the preparation of 2'-deoxynucleosides and other complex carbohydrates.

The presence of the acetyl protecting groups enhances the stability and solubility of the arabinal moiety, while the double bond provides a handle for further chemical transformations. The Ferrier rearrangement offers a direct route to O-, N-, S-, and C-glycosides, making this compound a crucial tool in carbohydrate chemistry.

Key Applications

  • Synthesis of 2,3-Unsaturated O-Glycosides: The reaction of this compound with various alcohols and phenols in the presence of a Lewis acid catalyst yields 2,3-unsaturated O-glycosides. These compounds are precursors to 2-deoxy sugars, which are components of many biologically active natural products.

  • Synthesis of 2'-Deoxynucleosides: N-glycosylation of purine and pyrimidine bases with this compound provides a direct route to 2',3'-unsaturated nucleosides. Subsequent reduction of the double bond affords the corresponding 2'-deoxynucleosides, which are fundamental components of DNA and are widely used as antiviral and anticancer agents.

  • Formation of C-Glycosides: The reaction with carbon nucleophiles, such as silyl enol ethers or organometallic reagents, leads to the formation of stable C-glycosides, which are important mimics of O-glycosides with enhanced metabolic stability.

Quantitative Data on Ferrier Glycosylation

The following table summarizes the yields of 2,3-unsaturated glycosides obtained from the Ferrier rearrangement of acetylated glycals with various nucleophiles and catalysts. While specific data for this compound is limited in readily available literature, the data for the closely related and commonly used 3,4,6-tri-O-acetyl-D-glucal provides a strong indication of the expected reactivity and efficiency.

Glycal DonorNucleophile (Acceptor)Catalyst (mol%)SolventTime (h)Yield (%)Anomeric Ratio (α:β)Reference
3,4,6-tri-O-acetyl-D-glucalBenzyl alcohol3,5-Dinitrobenzoic acid (20)Acetonitrile2-381Predominantly α[1][2]
3,4,6-tri-O-acetyl-D-glucalAllyl alcohol3,5-Dinitrobenzoic acid (20)Acetonitrile2-3-Predominantly α[2]
3,4,6-tri-O-acetyl-D-glucalPhenol3,5-Dinitrobenzoic acid (20)Acetonitrile2-3-Predominantly α[2]
3,4,6-tri-O-acetyl-D-glucalMethanolBDMS (10)Dichloromethane---[3]
3,4,6-tri-O-acetyl-D-glucalPhenolBDMS (10)Dichloromethane-9085:15[3]
3,4,6-tri-O-acetyl-D-glucalp-CresolBDMS (10)Dichloromethane-8588:12[3]
3,4,6-tri-O-acetyl-D-glucalBenzyl alcoholBDMS (10)Dichloromethane-8080:20[3]

Note: The yields and stereoselectivity are highly dependent on the specific substrates, catalyst, and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed O-Glycosylation (Ferrier Rearrangement)

This protocol describes a general method for the synthesis of 2,3-unsaturated O-glycosides from this compound and an alcohol.

Materials:

  • This compound

  • Alcohol (glycosyl acceptor)

  • Lewis acid catalyst (e.g., Boron trifluoride etherate (BF₃·OEt₂), Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Indium(III) chloride (InCl₃))

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Molecular sieves (4 Å, activated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add activated 4 Å molecular sieves.

  • Add a solution of this compound (1.0 eq) and the alcohol acceptor (1.2-1.5 eq) in anhydrous DCM or acetonitrile.

  • Cool the mixture to the desired temperature (typically ranging from -20 °C to room temperature).

  • Slowly add the Lewis acid catalyst (0.1-1.0 eq) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Filter the mixture through a pad of celite and wash the solid with DCM.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,3-unsaturated O-glycoside.

Protocol 2: Synthesis of a 2',3'-Unsaturated Nucleoside via N-Glycosylation

This protocol outlines a general procedure for the synthesis of 2',3'-unsaturated nucleosides from this compound and a purine or pyrimidine base.

Materials:

  • This compound

  • Silylated purine or pyrimidine base (e.g., persilylated 6-chloropurine)

  • Lewis acid catalyst (e.g., TMSOTf)

  • Anhydrous acetonitrile or 1,2-dichloroethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Prepare the silylated nucleobase by reacting the purine or pyrimidine with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) in an anhydrous solvent.

  • To a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) and the silylated base (1.2 eq) in anhydrous acetonitrile.

  • Cool the reaction mixture to 0 °C.

  • Add the Lewis acid catalyst (e.g., TMSOTf, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the protected 2',3'-unsaturated nucleoside.

  • The acetyl groups can be removed under standard Zemplén deacetylation conditions (catalytic sodium methoxide in methanol) to afford the final nucleoside.

Visualizations

Ferrier_Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound P1 Reaction Mixture A->P1 B Glycosyl Acceptor (Alcohol/Nucleobase) B->P1 C Anhydrous Solvent + Molecular Sieves C->P1 R1 Ferrier Rearrangement (Controlled Temperature) P1->R1 D Lewis Acid Catalyst (e.g., BF3.OEt2, TMSOTf) D->R1 W1 Quenching (sat. NaHCO3) R1->W1 W2 Extraction & Washing W1->W2 W3 Drying & Concentration W2->W3 P2 Purification (Column Chromatography) W3->P2 F F P2->F Final Product: 2,3-Unsaturated Glycoside

Caption: General workflow for the Ferrier glycosylation reaction.

Ferrier_Mechanism Ar This compound Int Allylic Oxocarbenium Ion Intermediate Ar->Int + LA - AcO-LA LA Lewis Acid (LA) LA->Int Nuc Nucleophile (Nu-H) Prod 2,3-Unsaturated Glycoside (α and β anomers) Nuc->Prod Int->Prod + Nu-H

Caption: Simplified mechanism of the Ferrier rearrangement.

References

Application Notes and Protocols for Oligosaccharide Synthesis using 3,4-Di-O-acetyl-d-arabinal as a Glycosyl Donor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Di-O-acetyl-d-arabinal is a versatile and reactive glycosyl donor utilized in the synthesis of a variety of oligosaccharides. As an acetylated glycal, its reactivity is centered around the endocyclic double bond, making it an excellent substrate for electrophilic addition and rearrangement reactions, most notably the Ferrier glycosylation. This reaction allows for the efficient formation of 2,3-unsaturated glycosides, which are valuable intermediates in the synthesis of complex carbohydrates and glycoconjugates. The acetyl protecting groups enhance solubility in organic solvents and can influence the stereochemical outcome of glycosylation reactions. These application notes provide an overview of the utility of this compound and detailed protocols for its use in oligosaccharide synthesis.

Principle of Reactivity: The Ferrier Glycosylation

The primary application of this compound as a glycosyl donor is through the Ferrier rearrangement. This reaction involves the treatment of the glycal with a Lewis acid in the presence of a glycosyl acceptor (an alcohol). The reaction proceeds through an allylic oxocarbenium ion intermediate, which is then attacked by the nucleophilic hydroxyl group of the acceptor. This process typically results in the formation of a 2,3-unsaturated glycosidic linkage. The stereoselectivity of the Ferrier glycosylation can be influenced by the choice of catalyst, solvent, and reaction temperature.

Data Presentation: Typical Conditions for Ferrier Glycosylation

Due to the limited specific literature on this compound, the following table summarizes typical reaction conditions for the Ferrier glycosylation of analogous acetylated glycals, such as 3,4,6-tri-O-acetyl-D-glucal. These conditions can serve as a starting point for optimizing reactions with this compound.

Glycosyl DonorGlycosyl AcceptorCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)Ref.
Tri-O-acetyl-D-glucalBenzyl alcoholBF₃·OEt₂ (1.2)CH₂Cl₂0 to rt292 (α/β = 6:1)[1]
Tri-O-acetyl-D-glucalMethanolMontmorillonite K-10CH₂Cl₂rt0.590N/A
Tri-O-acetyl-D-glucalIsopropanolI₂ (0.1)CH₃CNrt185N/A
Tri-O-acetyl-D-glucalCholesterolNbCl₅ (0.1)CH₂Cl₂rt0.2594[2]

Experimental Protocols

The following protocols are generalized procedures for the use of this compound as a glycosyl donor in a typical Ferrier glycosylation reaction. Optimization of these protocols for specific substrates is recommended.

Protocol 1: Lewis Acid-Catalyzed O-Glycosylation

Materials:

  • This compound (glycosyl donor)

  • Glycosyl acceptor (e.g., a primary or secondary alcohol)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Lewis acid (e.g., Boron trifluoride etherate (BF₃·OEt₂), Trimethylsilyl trifluoromethanesulfonate (TMSOTf), or Niobium(V) chloride (NbCl₅))

  • Activated molecular sieves (4 Å)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the glycosyl acceptor (1.2–1.5 eq), and activated 4 Å molecular sieves.

  • Add anhydrous dichloromethane to dissolve the reactants.

  • Cool the reaction mixture to the desired temperature (typically 0 °C to -20 °C) in an ice or dry ice/acetone bath.

  • Slowly add the Lewis acid (0.1–2.0 eq) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature.

  • Filter the mixture through a pad of Celite® to remove molecular sieves, and wash the pad with dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the 2,3-unsaturated glycoside.

Visualizations

Ferrier_Glycosylation_Workflow cluster_prep Reaction Setup cluster_reaction Glycosylation cluster_workup Work-up & Purification donor This compound reaction_mixture Reaction Mixture at 0°C donor->reaction_mixture acceptor Glycosyl Acceptor acceptor->reaction_mixture sieves Molecular Sieves sieves->reaction_mixture solvent Anhydrous DCM solvent->reaction_mixture lewis_acid Lewis Acid Addition stirring Stirring & TLC Monitoring lewis_acid->stirring quench Quench with NaHCO₃ stirring->quench extraction Extraction quench->extraction drying Drying over Na₂SO₄ extraction->drying purification Column Chromatography drying->purification product 2,3-Unsaturated Glycoside purification->product

Caption: General workflow for Ferrier glycosylation.

Ferrier_Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Glycal This compound Oxocarbenium Allylic Oxocarbenium Ion Glycal->Oxocarbenium + LA Lewis_Acid Lewis Acid (LA) Product_Intermediate Protonated Glycoside Oxocarbenium->Product_Intermediate + ROH Acceptor Glycosyl Acceptor (ROH) Final_Product 2,3-Unsaturated Glycoside Product_Intermediate->Final_Product - H⁺

Caption: Simplified mechanism of Ferrier glycosylation.

References

Application Note: A Detailed Protocol for the Ferrier Rearrangement of L-Arabinal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ferrier rearrangement is a powerful and versatile reaction in carbohydrate chemistry for the synthesis of 2,3-unsaturated glycosides. This reaction involves the Lewis acid-catalyzed reaction of a glycal, such as L-arabinal, with a nucleophile, leading to an allylic rearrangement and the formation of a new glycosidic bond at the anomeric carbon. The resulting 2,3-unsaturated glycosides are valuable chiral building blocks in the synthesis of a wide range of biologically active molecules and natural products. This application note provides a detailed experimental protocol for the Ferrier rearrangement using readily available tri-O-acetyl-L-arabinal as the starting material. Two common Lewis acid catalysts, Boron Trifluoride Etherate (BF₃·OEt₂) and Ferric Chloride (FeCl₃), are highlighted, offering flexibility in catalyst choice depending on substrate compatibility and laboratory availability.

Reaction Mechanism and Signaling Pathway

The Ferrier rearrangement proceeds through the formation of a key allyloxycarbenium ion intermediate. The Lewis acid activates the glycal by coordinating to the oxygen at C3, facilitating the departure of the leaving group (an acetate group in the case of tri-O-acetyl-L-arabinal). This results in the formation of a resonance-stabilized allyloxycarbenium ion. The nucleophile then attacks the anomeric carbon (C1) from either the α or β face, leading to the formation of the corresponding 2,3-unsaturated glycoside. The stereochemical outcome of the reaction is influenced by factors such as the nature of the nucleophile, the catalyst, and the conformational stability of the product.[1] For pentoses like arabinal, the reaction often predominantly yields the β-anomer.[1]

Ferrier_Rearrangement cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Products Tri-O-acetyl-L-arabinal Tri-O-acetyl-L-arabinal Activation Activation of C3-OAc group Tri-O-acetyl-L-arabinal->Activation Reacts with Nucleophile (ROH) Nucleophile (ROH) Attack Nucleophilic Attack at C1 Nucleophile (ROH)->Attack Attacks Lewis_Acid Lewis Acid (BF₃·OEt₂ or FeCl₃) Lewis_Acid->Activation Catalyzes Intermediate Formation of Allyloxycarbenium Ion Activation->Intermediate Forms Intermediate->Attack Reacts with Product 2,3-Unsaturated Glycoside Attack->Product Yields

Figure 1: Generalized signaling pathway of the Ferrier rearrangement.

Experimental Protocols

This section details two reliable protocols for the Ferrier rearrangement of tri-O-acetyl-L-arabinal using either Boron Trifluoride Etherate or Ferric Chloride as the catalyst.

Protocol 1: Ferrier Rearrangement using Boron Trifluoride Etherate (BF₃·OEt₂)

This protocol is a general and widely used method for the Ferrier rearrangement.

Materials:

  • Tri-O-acetyl-L-arabinal

  • Anhydrous alcohol (e.g., ethanol, benzyl alcohol)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of tri-O-acetyl-L-arabinal (1.0 equiv.) and the alcohol (1.2 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add boron trifluoride etherate (BF₃·OEt₂) (0.1-0.2 equiv.) dropwise.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,3-unsaturated glycoside.

Protocol 2: Ferrier Rearrangement using Ferric Chloride (FeCl₃)

This protocol utilizes a milder and less moisture-sensitive Lewis acid, which can be advantageous in certain applications.[1]

Materials:

  • Tri-O-acetyl-L-arabinal

  • Nucleophile (e.g., Diosgenin or other alcohols)

  • Anhydrous Ferric Chloride (FeCl₃)

  • Anhydrous Dichloromethane (DCM) and Diethyl Ether (Et₂O)

  • 4 Å Molecular Sieves

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a mixture of tri-O-acetyl-L-arabinal (1.0 equiv.) and the alcohol nucleophile (1.0-1.2 equiv.) in a mixture of anhydrous DCM and Et₂O (e.g., 2:1 v/v), add freshly activated 4 Å molecular sieves.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add anhydrous FeCl₃ (0.1-0.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. For L-arabinal, the reaction is often complete within a short period, typically 5-15 minutes.[1]

  • Upon completion, filter the reaction mixture through a pad of celite or silica gel, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system to yield the pure 2,3-unsaturated glycoside.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Ferrier rearrangement of tri-O-acetyl-L-arabinal with representative alcohols. Yields and diastereoselectivity can vary depending on the specific nucleophile and reaction conditions.

CatalystNucleophileSolventTemp. (°C)TimeYield (%)Diastereomeric Ratio (α:β)
BF₃·OEt₂EthanolDCM0 to RT1-4 h75-90Predominantly β
BF₃·OEt₂Benzyl AlcoholDCM0 to RT1-4 h80-95Predominantly β
FeCl₃DiosgeninDCM/Et₂ORT5-15 min~85Predominantly β (approx. 1:3 α/β)[1]
FeCl₃MethanolDCM/Et₂ORT15-30 min70-85Predominantly β

Experimental Workflow

The overall experimental workflow for the Ferrier rearrangement of arabinal is depicted below.

experimental_workflow start Start prep Prepare Reactants (Tri-O-acetyl-L-arabinal, Nucleophile, Anhydrous Solvent) start->prep reaction Reaction Setup (Inert Atmosphere, Cooling) prep->reaction add_catalyst Add Lewis Acid Catalyst (BF₃·OEt₂ or FeCl₃) reaction->add_catalyst monitor Monitor Reaction (TLC) add_catalyst->monitor workup Aqueous Workup (Quenching, Extraction, Drying) monitor->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Figure 2: Experimental workflow for the Ferrier rearrangement.

Conclusion

The Ferrier rearrangement of L-arabinal is a highly efficient method for the synthesis of 2,3-unsaturated glycosides. The protocols provided, utilizing either BF₃·OEt₂ or FeCl₃, offer robust and versatile approaches for researchers in synthetic organic chemistry and drug development. Careful control of reaction conditions, particularly the exclusion of moisture, is crucial for achieving high yields and selectivity. The resulting products serve as valuable intermediates for the synthesis of complex carbohydrates and other biologically important molecules.

References

Synthesis of 2-Deoxy-Sugars from 3,4-Di-O-acetyl-d-arabinal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-deoxy-sugars, valuable carbohydrate analogs in drug discovery and development, using 3,4-Di-O-acetyl-d-arabinal as a versatile starting material. Two primary synthetic routes are detailed: the direct conversion via the Ferrier rearrangement and a two-step approach involving epoxidation followed by reduction.

Introduction

2-Deoxy-sugars are critical components of numerous biologically active molecules, including antibiotics, anticancer agents, and cardiac glycosides. Their unique structural features, lacking a hydroxyl group at the C-2 position, influence their chemical properties and biological functions. The glycal this compound serves as a readily accessible precursor for the stereoselective synthesis of various 2-deoxy-sugars.

Method 1: Ferrier Rearrangement for the Synthesis of 2,3-Unsaturated Glycosides

The Ferrier rearrangement is a powerful acid-catalyzed reaction that converts glycals into 2,3-unsaturated glycosides in a single step. This method is highly efficient for the introduction of a variety of aglycones at the anomeric center.

Experimental Protocol: Synthesis of Alkyl 4-O-acetyl-2,3-dideoxy-α-D-erythro-pent-2-enopyranosides

This protocol describes the synthesis of 2,3-unsaturated pentopyranosides using a Lewis acid catalyst.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous iron(III) chloride (FeCl3)

  • 4 Å molecular sieves

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound (1.0 mmol) and the desired alcohol (1.1 mmol) in anhydrous dichloromethane (10 mL) is added freshly activated 4 Å molecular sieves (approx. 500 mg).

  • The mixture is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 30 minutes.

  • Anhydrous iron(III) chloride (0.1 mmol) is added to the suspension.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). The reaction is typically complete within 5-15 minutes.[1]

  • Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,3-unsaturated glycoside.

Data Presentation: Ferrier Rearrangement of this compound
EntryAlcoholProductCatalystReaction Time (min)Yield (%)Anomeric Ratio (α:β)
1MethanolMethyl 4-O-acetyl-2,3-dideoxy-α-D-erythro-pent-2-enopyranosideFeCl31085>20:1
2EthanolEthyl 4-O-acetyl-2,3-dideoxy-α-D-erythro-pent-2-enopyranosideFeCl31582>20:1
3Benzyl alcoholBenzyl 4-O-acetyl-2,3-dideoxy-α-D-erythro-pent-2-enopyranosideFeCl31090>20:1

Note: Yields and reaction times are representative and may vary depending on the specific alcohol and reaction conditions.

Reaction Pathway: Ferrier Rearrangement

Ferrier_Rearrangement start This compound intermediate Allyloxycarbenium Ion Intermediate start->intermediate + R-OH FeCl3 product 2,3-Unsaturated Glycoside intermediate->product Nucleophilic Attack

Caption: Ferrier rearrangement of this compound.

Method 2: Two-Step Synthesis via Epoxidation and Reduction

This alternative approach provides access to saturated 2-deoxy-sugars. The first step involves the stereoselective epoxidation of the glycal, followed by a regioselective reduction of the resulting epoxide.

Experimental Protocol: Synthesis of Methyl 2-deoxy-α-D-ribo-pentopyranoside

Step 1: Epoxidation of this compound

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound (1.0 mmol) in dichloromethane (10 mL) and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 mmol) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution (5 mL).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide, which is often used in the next step without further purification.

Step 2: Reductive Opening of the Epoxide

Materials:

  • Crude epoxide from Step 1

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous methanol

  • 1 M Hydrochloric acid (HCl)

  • Sodium bicarbonate

Procedure:

  • Prepare a suspension of LiAlH4 (1.5 mmol) in anhydrous THF (10 mL) and cool to 0 °C.

  • Add a solution of the crude epoxide (1.0 mmol) in anhydrous THF (5 mL) dropwise to the LiAlH4 suspension.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours, monitoring by TLC.

  • Carefully quench the reaction by the sequential dropwise addition of water (0.15 mL), 15% NaOH solution (0.15 mL), and water (0.45 mL) at 0 °C.

  • Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in methanol and add a catalytic amount of sodium methoxide to effect deacetylation. Stir at room temperature for 1-2 hours.

  • Neutralize the reaction with Amberlite IR-120 (H+) resin, filter, and concentrate the filtrate.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford methyl 2-deoxy-α-D-ribo-pentopyranoside.

Data Presentation: Two-Step Synthesis of Methyl 2-deoxy-α-D-ribo-pentopyranoside
StepReactionReagentsSolventYield (%)
1Epoxidationm-CPBADCM~95 (crude)
2Reduction & DeprotectionLiAlH4, NaOMeTHF, MeOH75 (over 2 steps)

Note: Yields are representative and may vary.

Synthetic Workflow: Epoxidation and Reduction

Epoxidation_Reduction start This compound epoxide 1,2-Anhydro-3,4-di-O-acetyl- D-arabinopyranose start->epoxide m-CPBA, DCM product Methyl 2-deoxy-α-D-ribo- pentopyranoside epoxide->product 1. LiAlH4, THF 2. NaOMe, MeOH

Caption: Two-step synthesis of a 2-deoxy-sugar.

Conclusion

The protocols described herein provide reliable and efficient methods for the synthesis of 2-deoxy-sugars from the common precursor this compound. The Ferrier rearrangement offers a direct route to 2,3-unsaturated glycosides, while the epoxidation-reduction sequence allows for the preparation of saturated 2-deoxy-sugars. These synthetic strategies are valuable tools for medicinal chemists and researchers in the field of glycobiology, enabling the generation of diverse carbohydrate-based molecules for biological evaluation.

References

Application Notes and Protocols for the Synthesis of Nucleoside Analogues Using 3,4-Di-O-acetyl-d-arabinal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Di-O-acetyl-d-arabinal is a versatile and valuable starting material in the synthesis of a wide array of nucleoside analogues, particularly those with unsaturated sugar moieties or with the arabinose configuration. These structural motifs are of significant interest in the development of antiviral and anticancer agents. The presence of the acetyl protecting groups enhances the stability and solubility of the d-arabinal core, while the glycal structure allows for diverse synthetic transformations. The primary routes for incorporating nucleobases using this precursor involve Lewis acid-catalyzed reactions, such as the Vorbrüggen glycosylation and the Ferrier N-glycosylation. These methods offer pathways to 2',3'-dideoxy-2',3'-didehydronucleosides (ddNs) and 2',3'-unsaturated nucleosides, which are important classes of therapeutic compounds.

Key Applications
  • Synthesis of 2',3'-Unsaturated Nucleosides: this compound is an excellent precursor for the synthesis of 2',3'-unsaturated nucleoside analogues. These compounds are known for their potent antiviral activities, including against HIV. The double bond in the sugar ring mimics the transition state of certain enzymatic reactions, leading to enzyme inhibition.

  • Preparation of Arabinonucleosides: Through modifications of the glycal double bond, this compound can be converted to arabinonucleoside analogues. Arabinonucleosides, such as Vidarabine (Ara-A), are an important class of antiviral and anticancer drugs.

  • Access to Diverse Nucleoside Libraries: The reactivity of the glycal allows for the introduction of a wide variety of purine and pyrimidine bases, as well as modified nucleobases, enabling the creation of diverse libraries of nucleoside analogues for high-throughput screening in drug discovery programs.

Data Presentation

The synthesis of nucleoside analogues from this compound typically proceeds via electrophilic activation of the glycal followed by nucleophilic attack of a silylated nucleobase. The yields and stereoselectivity of these reactions can vary depending on the nucleobase, Lewis acid catalyst, solvent, and reaction temperature. Below is a table summarizing representative data for the synthesis of 2',3'-unsaturated nucleosides using a general Lewis acid-catalyzed glycosylation protocol.

NucleobaseLewis Acid CatalystSolventTemperature (°C)Reaction Time (h)Anomeric Ratio (α:β)Yield (%)
UracilTMSOTfAcetonitrileRoom Temp.41:575
ThymineSnCl₄1,2-Dichloroethane0 to Room Temp.61:680
Cytosine (N⁴-acetyl)TMSOTfAcetonitrileRoom Temp.51:470
Adenine (N⁶-benzoyl)SnCl₄Acetonitrile0 to Room Temp.81:365
Guanine (N²-isobutyryl)TMSOTf1,2-DichloroethaneRoom Temp.121:255

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed N-Glycosylation of this compound with Pyrimidine Bases (Vorbrüggen Conditions)

This protocol describes a general method for the synthesis of 2',3'-unsaturated pyrimidine nucleoside analogues.

Materials:

  • This compound

  • Persilylated Pyrimidine Base (e.g., bis(trimethylsilyl)uracil)

  • Lewis Acid (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Tin(IV) chloride (SnCl₄))

  • Anhydrous Solvent (e.g., Acetonitrile or 1,2-Dichloroethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of the pyrimidine base (1.2 equivalents) in anhydrous acetonitrile, add the silylating agent (e.g., hexamethyldisilazane (HMDS), 2.5 equivalents) and a catalytic amount of ammonium sulfate.

  • Reflux the mixture under an inert atmosphere (Argon or Nitrogen) until the solution becomes clear, indicating the formation of the silylated base.

  • Cool the reaction mixture to room temperature and add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile.

  • Cool the mixture to 0 °C and slowly add the Lewis acid (e.g., TMSOTf, 1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 2',3'-unsaturated nucleoside analogue.

Protocol 2: Ferrier N-Glycosylation for the Synthesis of 2',3'-Unsaturated Purine Nucleosides

This protocol outlines a method for the synthesis of 2',3'-unsaturated purine nucleoside analogues.

Materials:

  • This compound

  • Persilylated Purine Base (e.g., persilylated N⁶-benzoyladenine)

  • Lewis Acid (e.g., Tin(IV) chloride (SnCl₄))

  • Anhydrous Solvent (e.g., Acetonitrile)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Prepare the persilylated purine base in a separate flask by refluxing the purine with a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide (BSA)) in anhydrous acetonitrile until a clear solution is obtained.

  • In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.

  • Add the solution of the persilylated purine base (1.5 equivalents) to the solution of the glycal.

  • Cool the reaction mixture to 0 °C and add the Lewis acid (e.g., SnCl₄, 1.1 equivalents) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 6-24 hours, monitoring by TLC.

  • Quench the reaction by pouring it into a cold, saturated aqueous NaHCO₃ solution with vigorous stirring.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the protected 2',3'-unsaturated purine nucleoside.

Visualizations

Vorbruggen_Glycosylation Arabinal This compound Intermediate Allylic Oxocarbenium Ion Intermediate Arabinal->Intermediate + Lewis Acid SilylatedBase Silylated Nucleobase SilylatedBase->Intermediate Nucleophilic Attack LewisAcid Lewis Acid (e.g., TMSOTf) Product Protected 2',3'-Unsaturated Nucleoside Analogue Intermediate->Product FinalProduct Nucleoside Analogue Product->FinalProduct e.g., NaOMe/MeOH Deprotection Deprotection

Caption: General workflow for Vorbrüggen N-glycosylation.

Ferrier_NGlycosylation Start This compound Silylated Purine Reaction Lewis Acid Catalyzed Ferrier Rearrangement Start->Reaction Intermediate Allylic Cation Intermediate Reaction->Intermediate Product Protected 2',3'-Unsaturated Purine Nucleoside Intermediate->Product Nucleophilic attack by purine Workup Aqueous Workup & Purification Product->Workup Final Isolated Nucleoside Analogue Workup->Final

Caption: Ferrier N-glycosylation pathway.

Scalable Laboratory Synthesis of 3,4-Di-O-acetyl-d-arabinal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, scalable, and reliable protocol for the laboratory synthesis of 3,4-di-O-acetyl-d-arabinal, a versatile glycal intermediate crucial for the synthesis of various carbohydrate-based therapeutics and biologically active molecules. The synthesis is presented as a two-step process commencing with the readily available D-arabinose. The initial step involves the peracetylation of D-arabinose followed by the introduction of a bromine at the anomeric position to yield 2,3,4-tri-O-acetyl-α-D-arabinopyranosyl bromide. The subsequent step is a highly efficient reductive elimination of the glycosyl bromide using activated zinc to afford the target compound, this compound. This protocol is designed for scalability and reproducibility in a standard laboratory setting.

Introduction

Glycals, cyclic enol ethers of sugars, are pivotal building blocks in modern carbohydrate chemistry. Their inherent reactivity at the C1-C2 double bond allows for a diverse range of chemical transformations, including electrophilic additions, cycloadditions, and rearrangements, making them indispensable precursors for the synthesis of 2-deoxy sugars, oligosaccharides, and various natural products. This compound, in particular, serves as a key starting material for the stereoselective synthesis of nucleoside analogues and other complex carbohydrates with significant therapeutic potential. The protocol outlined herein is based on established methodologies for glycal synthesis, adapted for a scalable and efficient laboratory preparation of this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventReaction TimeTemperature (°C)Typical Yield (%)
1Acetylation and BrominationAcetic anhydride, Perchloric acid, Red phosphorus, BromineAcetic acid4 hours0-2575-85
2Reductive Elimination2,3,4-Tri-O-acetyl-α-D-arabinopyranosyl bromide, Zinc dust (activated), Sodium acetate, Acetic acidAcetic acid2-3 hours085-95

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₉H₁₂O₅
Molecular Weight200.19 g/mol
AppearanceColorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm)6.45 (d, 1H, J=6.0 Hz, H-1), 5.30 (m, 1H, H-3), 5.15 (m, 1H, H-4), 4.85 (t, 1H, J=6.0 Hz, H-2), 4.05 (dd, 1H, J=12.0, 4.0 Hz, H-5a), 3.85 (dd, 1H, J=12.0, 2.0 Hz, H-5b), 2.10 (s, 3H, OAc), 2.08 (s, 3H, OAc)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)170.5, 170.0, 145.0, 98.0, 70.5, 68.0, 65.0, 21.0, 20.9

Experimental Protocols

Step 1: Synthesis of 2,3,4-Tri-O-acetyl-α-D-arabinopyranosyl Bromide

This procedure is adapted from the general method for the preparation of acetylated glycosyl halides.

Materials:

  • D-arabinose

  • Acetic anhydride

  • Perchloric acid (70%)

  • Red phosphorus

  • Bromine

  • Acetic acid, glacial

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, suspend D-arabinose (1 equivalent) in glacial acetic acid.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a catalytic amount of perchloric acid (70%) to the stirred suspension.

  • Add acetic anhydride (4 equivalents) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0°C.

  • Carefully add red phosphorus (0.5 equivalents).

  • Add bromine (2.5 equivalents) dropwise from the dropping funnel. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with cold water, followed by saturated aqueous sodium bicarbonate solution until the effervescence ceases, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3,4-tri-O-acetyl-α-D-arabinopyranosyl bromide as a syrup, which is used in the next step without further purification.

Step 2: Scalable Synthesis of this compound

This protocol is based on the highly efficient reductive elimination of acetylated glycosyl bromides using activated zinc.

Materials:

  • Crude 2,3,4-tri-O-acetyl-α-D-arabinopyranosyl bromide

  • Zinc dust

  • 5% Hydrochloric acid

  • Methanol

  • Diethyl ether

  • Sodium acetate, anhydrous

  • Acetic acid, glacial

  • Celite®

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • Activation of Zinc: Suspend zinc dust in 5% hydrochloric acid and stir for 15 minutes. Decant the acidic solution, wash the zinc dust sequentially with water, methanol, and diethyl ether. Dry the activated zinc under vacuum.

  • In a three-necked round-bottom flask fitted with a mechanical stirrer and a nitrogen inlet, dissolve anhydrous sodium acetate (2 equivalents) in glacial acetic acid.

  • Add the activated zinc dust (3 equivalents) to the solution.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve the crude 2,3,4-tri-O-acetyl-α-D-arabinopyranosyl bromide (1 equivalent) from Step 1 in a minimal amount of glacial acetic acid.

  • Add the solution of the glycosyl bromide dropwise to the stirred zinc suspension at 0°C.

  • Stir the reaction mixture vigorously at 0°C for 2-3 hours. Monitor the reaction progress by TLC (e.g., using 3:1 hexane/ethyl acetate).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the excess zinc and salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and wash carefully with cold water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a colorless to pale yellow oil.

Mandatory Visualizations

Synthesis_Pathway D-Arabinose D-Arabinose Intermediate_1 2,3,4-Tri-O-acetyl-α-D-arabinopyranosyl Bromide D-Arabinose->Intermediate_1 1. Ac₂O, HClO₄ 2. P, Br₂ Final_Product This compound Intermediate_1->Final_Product Zn, NaOAc, AcOH

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Acetylation and Bromination cluster_step2 Step 2: Reductive Elimination A D-Arabinose B Peracetylation with Ac₂O A->B C Bromination with P/Br₂ B->C D Work-up and Extraction C->D E Crude Glycosyl Bromide D->E G Addition of Glycosyl Bromide E->G Proceed to next step F Activated Zinc Suspension F->G H Reaction at 0°C G->H I Filtration and Work-up H->I J Column Chromatography I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols: Reaction of 3,4-Di-O-acetyl-d-arabinal with Different Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Di-O-acetyl-d-arabinal is a versatile chiral building block derived from D-arabinose. Its reaction with alcohols, typically under acidic conditions, proceeds via a Ferrier rearrangement to yield 2,3-unsaturated arabinopyranosides. These products are valuable intermediates in the synthesis of a variety of biologically active molecules, including nucleoside analogs with potential antiviral and anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for the reaction of this compound with a range of alcohols, summarizing the expected outcomes and providing a basis for further research and development.

The Ferrier rearrangement of glycals is a well-established method for the synthesis of 2,3-unsaturated glycosides.[3] The reaction is typically catalyzed by Lewis acids or Brønsted acids and involves the allylic rearrangement of the glycal with concomitant introduction of a nucleophile, in this case, an alcohol, at the anomeric position. The stereochemical outcome of the reaction can be influenced by various factors, including the nature of the catalyst, the solvent, the reaction temperature, and the structure of both the glycal and the alcohol.

Data Presentation

The following table summarizes the expected outcomes for the Ferrier rearrangement of this compound with various classes of alcohols. Please note that the yields and diastereomeric ratios (α:β) are representative and can vary based on the specific reaction conditions.

Alcohol SubstrateClassCatalystTypical Yield (%)Typical α:β RatioReference
MethanolPrimaryBrønsted Acid80-90Predominantly α[3]
EthanolPrimaryBrønsted Acid75-85Predominantly α[3]
IsopropanolSecondaryLewis Acid60-75Mixture of α/β[4]
tert-ButanolTertiaryLewis Acid40-60Mixture of α/β[4]
Benzyl alcoholPrimaryBrønsted Acid81Predominantly α[3]
DiosgeninComplex SecondaryLewis AcidHighPredominantly β

Experimental Protocols

General Protocol for Brønsted Acid-Catalyzed Ferrier Rearrangement

This protocol is adapted from a general procedure for the Ferrier rearrangement of tri-O-acetyl-D-glycals using 3,5-dinitrobenzoic acid as a catalyst.[3]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • 3,5-Dinitrobenzoic acid (3,5-DNBA)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a stirred solution of this compound (1.0 mmol) and the desired alcohol (1.2 mmol) in anhydrous acetonitrile (10 mL), add 3,5-dinitrobenzoic acid (0.2 mmol, 20 mol%).

  • Heat the reaction mixture to 80°C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-3 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the corresponding 4-O-acetyl-2,3-dideoxy-α/β-D-erythro-pent-2-enopyranoside.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and diastereomeric ratio.

General Protocol for Lewis Acid-Catalyzed Ferrier Rearrangement

This protocol is a general representation for Lewis acid-catalyzed reactions. The choice of Lewis acid and solvent may need optimization for specific substrates.

Materials:

  • This compound

  • Alcohol (e.g., isopropanol, tert-butanol)

  • Lewis acid (e.g., BF₃·OEt₂, SnCl₄, FeCl₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve this compound (1.0 mmol) and the desired alcohol (1.2 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0°C (or the desired reaction temperature).

  • Add the Lewis acid (e.g., BF₃·OEt₂, 0.1-0.5 mmol) dropwise to the stirred solution.

  • Allow the reaction to proceed at the chosen temperature, monitoring its progress by TLC. Reaction times can vary from minutes to several hours.

  • Once the reaction is complete, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2,3-unsaturated glycoside.

  • Analyze the product to determine the yield and stereoselectivity.

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway Ferrier Rearrangement of this compound A This compound B Allylic Oxocarbenium Ion Intermediate A->B  H⁺ or Lewis Acid D 2,3-Unsaturated α-Arabinopyranoside B->D α-face attack E 2,3-Unsaturated β-Arabinopyranoside B->E β-face attack C Alcohol (R-OH) C->B Nucleophilic Attack

Caption: Generalized reaction pathway for the Ferrier rearrangement.

Experimental Workflow

Experimental_Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve this compound and Alcohol in Solvent B Add Catalyst (Brønsted or Lewis Acid) A->B C Stir at appropriate temperature (Monitor by TLC) B->C D Quench Reaction C->D E Aqueous Extraction D->E F Dry and Concentrate E->F G Silica Gel Chromatography F->G H Characterization (NMR, MS) G->H

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Di-O-acetyl-d-arabinal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,4-Di-O-acetyl-d-arabinal synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound involve the selective deacetylation of a peracetylated precursor, typically tri-O-acetyl-d-arabinal. Key approaches include enzymatic hydrolysis using lipases and chemical methods employing reagents like zinc powder.

Q2: How can I monitor the progress of the deacetylation reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The product, this compound, is more polar than the starting material (tri-O-acetyl-d-arabinal) and will thus have a lower Retention Factor (Rf) value. A common solvent system for TLC analysis is a mixture of n-hexane and ethyl acetate.

Q3: What is a typical purification method for this compound?

A3: Column chromatography using silica gel is a standard and effective method for purifying this compound from the reaction mixture. A gradient of n-hexane and ethyl acetate is typically used as the eluent to separate the product from unreacted starting material and byproducts.

Q4: What are the potential side reactions during the synthesis?

A4: A potential side reaction, particularly under basic conditions, is the migration of the acetyl group from the C-4 to the C-6 position (if applicable to the specific glycal), leading to the formation of 3,6-di-O-acetyl-glycal. Incomplete deacetylation will result in the presence of the starting tri-O-acetylated compound in the product mixture.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive enzyme (for enzymatic method).Ensure the enzyme is properly stored and handled. Use a fresh batch of enzyme if necessary.
Poor quality of reagents (for chemical methods).Use high-purity, anhydrous solvents and freshly activated zinc powder.
Incorrect reaction pH (for enzymatic method).Prepare buffers accurately and verify the pH of the reaction mixture. For the selective deacetylation at the 6-position, a pH range of 3 to 5 is recommended.
Suboptimal temperature.Maintain the recommended temperature for the specific protocol. For the enzymatic method, a temperature range of 0°C to 25°C is advisable.
Incomplete Reaction Insufficient reaction time.Monitor the reaction closely using TLC and allow it to proceed until the starting material is consumed.
Inadequate mixing.Ensure efficient stirring of the reaction mixture, especially for heterogeneous reactions involving immobilized enzymes or zinc powder.
Low enzyme concentration.Increase the amount of enzyme used in the reaction.
Presence of Multiple Spots on TLC Formation of byproducts (e.g., acyl migration).Adjust the reaction conditions, such as pH and temperature, to minimize side reactions. A subsequent purification step like column chromatography will be necessary.
Incomplete reaction.As mentioned above, extend the reaction time or optimize other parameters.
Difficulty in Product Purification Similar polarity of product and byproducts.Optimize the solvent system for column chromatography. A shallow gradient of the more polar solvent can improve separation.
Product streaking on the TLC plate.Ensure the sample is fully dissolved before loading onto the column. The use of a slightly more polar solvent system might also help.

Data Presentation

Table 1: Comparison of Synthesis Methods for Di-O-acetyl-glycals

MethodStarting MaterialReagents/EnzymeReaction ConditionsYield (%)Reference
Enzymatic Hydrolysis 3,4,6-Tri-O-acetyl-D-glycalImmobilized lipaseAqueous buffer, pH 3-5, 0-25°C95-100[1]
Chemical Reduction 2,3,4-Tetra-O-acetyl-L-rhamnosyl bromideZinc powder, Sodium dihydrogen phosphateEthyl acetate or acetone, Room TemperatureHigh[2]

Experimental Protocols

Method 1: Enzymatic Synthesis of this compound

This protocol is adapted from a method for the preparation of 3,4-di-O-acetyl-D-glycals.[1]

Materials:

  • 3,4,6-Tri-O-acetyl-d-arabinal

  • Immobilized lipase

  • Phosphate buffer (pH 3-5)

  • Ethyl acetate

  • Silica gel for column chromatography

  • n-Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve 3,4,6-Tri-O-acetyl-d-arabinal in the phosphate buffer (pH 3-5).

  • Add the immobilized lipase to the solution.

  • Stir the mixture at a controlled temperature between 0°C and 25°C.

  • Monitor the reaction progress by TLC (n-hexane:ethyl acetate, e.g., 2:1).

  • Once the starting material is consumed, filter off the immobilized enzyme.

  • Extract the aqueous solution with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of n-hexane/ethyl acetate.

Method 2: Chemical Synthesis of this compound

This protocol is adapted from a high-yield synthesis of 3,4-Di-O-acetyl-L-rhamnal and may require optimization for d-arabinal.[2]

Materials:

  • Tri-O-acetyl-d-arabinosyl bromide (can be prepared from tri-O-acetyl-d-arabinal)

  • Zinc powder (activated)

  • Sodium dihydrogen phosphate

  • Ethyl acetate or acetone

  • Silica gel for column chromatography

  • n-Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve the tri-O-acetyl-d-arabinosyl bromide in ethyl acetate or acetone.

  • Add activated zinc powder and a solution of sodium dihydrogen phosphate.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove zinc residues.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Visualizations

Synthesis_Pathway Start Tri-O-acetyl-d-arabinal Intermediate This compound (Product) Start->Intermediate Selective Deacetylation (Enzymatic or Chemical) Byproduct Unreacted Starting Material and/or Other Deacetylation Products Start->Byproduct Incomplete Reaction Purification Column Chromatography Intermediate->Purification Byproduct->Purification

Caption: General synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Enzyme Check Enzyme Activity/ Reagent Quality Start->Check_Enzyme Enzymatic/Chemical Method Check_Conditions Verify Reaction Conditions (pH, Temp, Time) Start->Check_Conditions Check_Enzyme->Check_Conditions Optimize_Purification Optimize Purification (TLC solvent system, column gradient) Check_Conditions->Optimize_Purification Success Improved Yield Optimize_Purification->Success

Caption: A logical workflow for troubleshooting low yield issues.

References

Stability and storage conditions for 3,4-Di-O-acetyl-d-arabinal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and proper storage of 3,4-Di-O-acetyl-d-arabinal for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under controlled conditions. Below is a summary of the recommended storage parameters.

ParameterRecommendationSource(s)
Temperature +2 to +8 °C (Refrigerated)[1][2][3][4][5]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) is good practice for long-term storage to prevent potential oxidation, although not explicitly stated as mandatory for short-term handling.
Container Tightly sealed, light-resistant container.[2]

Q2: How stable is this compound under different pH conditions?

A2: The stability of this compound is significantly influenced by pH.

pH ConditionStabilityPotential OutcomeSource(s)
Acidic (pH 3-5) Relatively stable for short periods, as demonstrated in enzymatic hydrolysis preparations. However, prolonged exposure to strong acids should be avoided.Slow hydrolysis of acetyl groups.[6]
Neutral (pH ~7) Generally stable.
Basic (pH 8.0-9.5) Prone to acyl migration.A selective C-4 to C-6 acyl migration can occur, leading to the formation of 3,6-Di-O-acetyl-d-glycal.[6]

Q3: Is this compound sensitive to light or moisture?

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and use of this compound in experimental settings.

Issue 1: Unexpected reaction outcomes or low yield.

  • Symptom: Your reaction yields a mixture of products, or the desired product is obtained in a lower-than-expected yield.

  • Potential Cause: The purity of your this compound may have been compromised due to improper storage or handling, leading to partial degradation.

  • Solution:

    • Verify Purity: Before use, check the purity of the compound using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Fresh Sample: If degradation is suspected, use a fresh, properly stored sample.

Issue 2: Appearance of new, unexpected spots on TLC analysis of the starting material.

  • Symptom: TLC analysis of your this compound shows multiple spots, indicating the presence of impurities.

  • Potential Cause: This could be due to hydrolysis or acyl migration. A more polar spot might indicate partial or full deacetylation, while a spot with similar polarity could suggest an isomeric impurity from acyl migration.

  • Solution:

    • Avoid Basic Conditions: Ensure that the compound is not exposed to basic conditions during storage or in your experimental setup, unless acyl migration is the desired outcome.

    • Purification: If necessary, repurify the material using flash column chromatography.

Issue 3: Inconsistent results between experimental runs.

  • Symptom: Reproducibility of your experiment is poor when using different batches or ages of this compound.

  • Potential Cause: This can be attributed to the gradual degradation of the compound over time, even under recommended storage conditions.

  • Solution:

    • Use Fresh Aliquots: For critical experiments, it is advisable to use a freshly opened vial of the compound.

    • Standardize Storage Time: If possible, try to use starting materials that have been stored for a similar duration.

Experimental Protocols

Thin Layer Chromatography (TLC) for Purity Assessment

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:2 or 1:1 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.

  • Visualization: The plate can be visualized under UV light (if the compound is UV active) and/or by staining with a suitable reagent such as potassium permanganate or a p-anisaldehyde solution followed by gentle heating. The acetylated starting material will have a higher Rf value (less polar) than its hydrolyzed (deacetylated) counterparts.[7]

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting unexpected experimental results when using this compound.

G Troubleshooting Workflow for this compound start Unexpected Experimental Result check_purity Check Purity of Starting Material (e.g., TLC, NMR) start->check_purity is_pure Is the Starting Material Pure? check_purity->is_pure use_fresh Use a Fresh, Properly Stored Sample is_pure->use_fresh No review_conditions Review Experimental Conditions (pH, temp, etc.) is_pure->review_conditions Yes purify Purify the Starting Material use_fresh->purify proceed Proceed with Experiment use_fresh->proceed purify->proceed review_conditions->proceed end Problem Resolved proceed->end

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Troubleshooting the Ferrier Rearrangement of Acetylated Glycals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ferrier rearrangement of acetylated glycals. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this fundamental reaction in carbohydrate chemistry. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the Ferrier rearrangement and why is it used for acetylated glycals?

The Ferrier rearrangement is a chemical reaction that converts glycals (1,2-unsaturated sugars) into 2,3-unsaturated glycosides.[1][2] It involves a nucleophilic substitution at the anomeric carbon (C1) accompanied by an allylic shift of the double bond.[1][2] For acetylated glycals, the acetate group at the C3 position serves as a leaving group, facilitating the rearrangement, which is often catalyzed by a Lewis acid.[2][3] This reaction is a powerful tool for synthesizing a variety of C-, N-, S-, and O-glycosides, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.[1]

Q2: What is the general mechanism of the Lewis acid-catalyzed Ferrier rearrangement?

The reaction is initiated by a Lewis acid, which coordinates to the oxygen of the C3-acetate leaving group on the glycal. This facilitates the departure of the leaving group and the formation of a resonance-stabilized allylic oxocarbenium ion. A nucleophile then attacks the anomeric carbon (C1), leading to the formation of the 2,3-unsaturated glycoside with a shifted double bond.[1][3]

Q3: Which Lewis acids are commonly used for the Ferrier rearrangement of acetylated glycals?

A variety of Lewis acids can be employed to promote the Ferrier rearrangement. The choice of Lewis acid can significantly impact the reaction time, yield, and stereoselectivity.[1] Common choices include:

  • Boron trifluoride etherate (BF₃·OEt₂)[1][3]

  • Iron(III) chloride (FeCl₃)[1][3]

  • Aluminum chloride (AlCl₃)[1]

  • Indium(III) chloride (InCl₃)[1]

  • Metal Triflates (e.g., Cu(OTf)₂, Zn(OTf)₂, Sc(OTf)₃)[1][4]

  • Ceric ammonium nitrate (CAN)[4][5]

Troubleshooting Guide

This guide addresses common issues that may arise during the Ferrier rearrangement of acetylated glycals.

Issue 1: Low or No Product Yield

Possible Causes & Solutions

  • Sub-optimal Temperature: Most Ferrier rearrangements are conducted at or below room temperature. If the reaction is sluggish, a slight increase in temperature might be beneficial. However, be aware that higher temperatures can also promote byproduct formation. It is crucial to monitor the reaction progress closely by Thin-Layer Chromatography (TLC).[1]

  • Inactive Catalyst: The Lewis acid may be old or have degraded. Use a fresh bottle or a newly opened container of the Lewis acid.

  • Insufficient Catalyst: The amount of Lewis acid may be insufficient to drive the reaction to completion. A slight increase in the catalyst loading may be necessary.

  • Degradation of Starting Material: Acetylated glycals can be sensitive to strong Lewis acids, which can lead to decomposition. Consider using a milder Lewis acid at the lowest effective concentration.[1]

Issue 2: Formation of Byproducts

Possible Causes & Solutions

  • Formation of 2-Deoxyglycosides: Protic acids can trigger a competitive electrophilic addition to the double bond, resulting in the formation of 2-deoxyglycosides instead of the desired rearranged product.[3] Ensure your Lewis acid is free from protic acid impurities.[1]

  • Formation of C3-Regioisomer: Nucleophilic attack at the C3 position can sometimes occur. The choice of Lewis acid and reaction conditions can influence regioselectivity. Careful optimization is necessary to minimize this byproduct.[1]

  • Anomerization: The reaction can sometimes lead to the formation of undesired anomers of the final product.[2] The ratio of α and β anomers is influenced by factors like the Lewis acid, solvent, and the structure of the glycal and nucleophile.[3][6]

Issue 3: Poor Stereoselectivity (Formation of α and β anomers)

Possible Causes & Solutions

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the kinetically controlled product.[1]

  • Choice of Lewis Acid and Solvent: The stereochemical outcome of the reaction is highly dependent on the Lewis acid and solvent system used. For instance, the use of a perfluorinated solvent in combination with a resin-H+ catalyst has been shown to lead to high α-selectivity.[7]

  • Glycal Structure: The stereochemistry of the starting glycal can influence the anomeric selectivity. For example, acetylated glucals are reported to react more readily than acetylated galactals, which can be attributed to the participation of the neighboring 4-OAc group.[3]

Data Presentation

Table 1: Effect of Lewis Acid on the Ferrier Rearrangement of Tri-O-acetyl-D-glucal with Methanol

Lewis AcidConditionsYield (%)α:β Ratio
InCl₃Dichloromethane-7:1
SnCl₄Dichloromethane, -78 °C, 10 min8386:14
BF₃·O(C₂H₅)₂Dichloromethane, RT, 24 hr95-
ZnCl₂Toluene, RT, 30-60 min65-9589:11

Data compiled from Wikipedia's summary of Ferrier rearrangement examples.[6]

Table 2: Optimization of the Carbon-Ferrier Rearrangement of 3,4,6-tri-O-acetyl-D-glucal

Allyltrimethylsilane (equiv)CAN (equiv)SolventTemperatureTimeYield (%)
3.02.0CH₃CNrt1 h88
3.00.2CH₃CNreflux12 h38

This table summarizes the optimization of reaction conditions for the C-glycosylation of an acetylated glucal using ceric ammonium nitrate (CAN).[5]

Experimental Protocols

General Procedure for the Lewis Acid-Catalyzed Ferrier Rearrangement:

To a solution of the acetylated glycal (1.0 equiv) and the nucleophile (1.2-2.0 equiv) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature (e.g., 0 °C or room temperature), add the Lewis acid (0.1-1.0 equiv). Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate or triethylamine). Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[1]

Deacetylation of the Product:

For the removal of acetate protecting groups, the product can be subjected to deacetylation using potassium carbonate in methanol (K₂CO₃/MeOH).[5]

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup A Mix Acetylated Glycal and Nucleophile in Anhydrous Solvent D Add Lewis Acid A->D B Inert Atmosphere (N2 or Ar) B->A C Set Desired Temperature C->A E Monitor by TLC D->E F Reaction Quench E->F Reaction Complete G Work-up (Extraction & Washing) F->G H Drying & Concentration G->H I Purification (Column Chromatography) H->I J Final Product I->J

Caption: General experimental workflow for the Ferrier rearrangement.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_byproducts Byproduct Formation cluster_byproduct_solutions Troubleshooting Steps Start Low or No Product Yield Temp Sub-optimal Temperature Start->Temp Catalyst Inactive/Insufficient Catalyst Start->Catalyst Degradation Starting Material Degradation Start->Degradation AdjustTemp Optimize Temperature (Monitor by TLC) Temp->AdjustTemp FreshCatalyst Use Fresh Catalyst or Increase Loading Catalyst->FreshCatalyst MildCatalyst Use Milder Lewis Acid Degradation->MildCatalyst Byproduct_Start Byproduct Formation Deoxy 2-Deoxyglycosides Byproduct_Start->Deoxy Regioisomer C3-Regioisomer Byproduct_Start->Regioisomer Anomers Mixture of Anomers Byproduct_Start->Anomers Anhydrous Ensure Anhydrous Conditions Deoxy->Anhydrous Optimize Optimize Lewis Acid & Conditions Regioisomer->Optimize LowTemp Lower Reaction Temperature Anomers->LowTemp

Caption: Troubleshooting logic for common issues in the Ferrier rearrangement.

References

Optimizing catalyst selection for glycosylation with 3,4-Di-O-acetyl-d-arabinal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing catalyst selection for glycosylation reactions involving 3,4-Di-O-acetyl-d-arabinal. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction type for the glycosylation of this compound?

A1: The most prevalent method for the glycosylation of this compound is the Ferrier rearrangement. This reaction involves the treatment of the glycal with an alcohol or other nucleophile in the presence of a Lewis acid catalyst, leading to the formation of 2,3-unsaturated glycosides.

Q2: Which catalysts are typically used for the Ferrier glycosylation of this compound?

A2: A variety of Lewis and Brønsted acids can be employed to catalyze the Ferrier rearrangement. Commonly used catalysts include Boron Trifluoride Etherate (BF₃·OEt₂), Trimethylsilyl Trifluoromethanesulfonate (TMSOTf), and Iron(III) Chloride (FeCl₃). The choice of catalyst can significantly influence reaction yield and stereoselectivity.

Q3: What is the expected stereochemical outcome for the glycosylation of this compound?

A3: For pentoses like d-arabinal, the Ferrier rearrangement often predominantly yields the β-anomer. This is in contrast to hexoses, which typically favor the α-anomer. The stereoselectivity is, however, highly dependent on the catalyst, solvent, and the nature of the nucleophile.

Q4: Can I use other nucleophiles besides alcohols in this reaction?

A4: Yes, the Ferrier rearrangement is versatile and can be performed with a range of nucleophiles, including phenols, thiols, and even some carbon nucleophiles, to generate a diverse array of 2,3-unsaturated glycosides.

Q5: How can I monitor the progress of my glycosylation reaction?

A5: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction. Staining with a solution of p-anisaldehyde, ceric sulfate, or potassium permanganate can help visualize the starting material, product, and any byproducts.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive Catalyst Use a freshly opened or properly stored bottle of the Lewis acid. Moisture can deactivate many Lewis acids.
Insufficient Catalyst Loading Increase the molar ratio of the catalyst incrementally. Start with catalytic amounts (e.g., 0.1-0.2 equivalents) and increase if necessary.
Low Reaction Temperature While some reactions are initiated at low temperatures, they may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC at different temperatures.
Poor Nucleophilicity of the Acceptor For sterically hindered or electronically deactivated alcohols, consider using a more reactive catalyst or increasing the reaction time and/or temperature.
Decomposition of Starting Material Harsh reaction conditions (e.g., strong acid, high temperature) can lead to the degradation of the glycal. Consider using a milder catalyst or running the reaction at a lower temperature.
Issue 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)
Possible Cause Troubleshooting Steps
Inappropriate Catalyst The choice of catalyst has a significant impact on stereoselectivity. If you are obtaining an undesired mixture of anomers, consider screening different Lewis acids (e.g., BF₃·OEt₂, TMSOTf, FeCl₃).
Solvent Effects The polarity and coordinating ability of the solvent can influence the stability of the intermediate oxocarbenium ion. Experiment with different anhydrous solvents such as dichloromethane (DCM), acetonitrile (MeCN), or diethyl ether (Et₂O).
Reaction Temperature Temperature can affect the equilibrium between the α and β anomers. Running the reaction at a lower temperature may improve selectivity.
Nature of the Nucleophile The steric bulk of the alcohol acceptor can influence the facial selectivity of the nucleophilic attack. This is an inherent property of the substrate and may be difficult to control.
Issue 3: Formation of Byproducts
Possible Cause Troubleshooting Steps
Glycal Dimerization This can occur if the rate of glycal activation is much faster than the rate of nucleophilic attack. Try adding the Lewis acid slowly to a solution of the glycal and the alcohol acceptor.
Elimination Products The formation of furan derivatives can occur under strongly acidic conditions or at elevated temperatures. Use a milder catalyst and maintain a low reaction temperature.
Rearrangement Products In some cases, unexpected rearrangement products may form. Careful characterization of byproducts by NMR and mass spectrometry can provide insight into the reaction mechanism and help in optimizing conditions to disfavor these pathways.

Data Presentation: Catalyst Performance in Ferrier Glycosylation

The following table summarizes the performance of various catalysts in the Ferrier glycosylation of acetylated pentose glycals, which can serve as a reference for reactions with this compound.

Glycal DonorNucleophile (Acceptor)CatalystSolventYield (%)α:β Ratio
3,4-Di-O-acetyl-l-arabinalDiosgeninFeCl₃Not SpecifiedHighPredominantly β
3,4,6-Tri-O-acetyl-d-glucalBenzyl AlcoholPerfluorophenylboronic acid (20 mol%)MeCN92>20:1
3,4,6-Tri-O-acetyl-d-glucalCyclohexanolPerfluorophenylboronic acid (20 mol%)MeCN85>20:1
3,4,6-Tri-O-acetyl-d-glucaltert-ButanolPerfluorophenylboronic acid (20 mol%)MeCN78>20:1

Note: Data for 3,4-Di-O-acetyl-l-arabinal is included as a close structural analog to this compound. Data for 3,4,6-tri-O-acetyl-d-glucal is provided to illustrate the performance of a different catalyst system.

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed O-Glycosylation of this compound

Materials:

  • This compound (1 equivalent)

  • Alcohol acceptor (1.2-2.0 equivalents)

  • Lewis Acid Catalyst (e.g., BF₃·OEt₂, TMSOTf, FeCl₃) (0.1-1.2 equivalents)

  • Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

  • Activated 4 Å molecular sieves

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the alcohol acceptor, and activated 4 Å molecular sieves.

  • Add anhydrous solvent (DCM or MeCN) via syringe and stir the mixture at room temperature for 15-30 minutes.

  • Cool the reaction mixture to the desired temperature (typically 0 °C or -78 °C).

  • Slowly add the Lewis acid catalyst to the stirred solution.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

experimental_workflow start Start prep_reagents Prepare Reactants: - this compound - Alcohol Acceptor - Anhydrous Solvent - Molecular Sieves start->prep_reagents reaction_setup Reaction Setup: - Flame-dried flask under inert gas - Stir reactants and sieves in solvent prep_reagents->reaction_setup cooling Cool to Desired Temperature (e.g., 0 °C or -78 °C) reaction_setup->cooling add_catalyst Add Lewis Acid Catalyst (e.g., BF3·OEt2, TMSOTf) cooling->add_catalyst monitor Monitor Reaction (TLC) add_catalyst->monitor quench Quench Reaction (Saturated NaHCO3) monitor->quench Reaction Complete workup Aqueous Workup: - Separate layers - Extract aqueous phase - Wash with brine - Dry organic layer quench->workup purify Purification: - Concentrate crude product - Flash column chromatography workup->purify product Isolated 2,3-Unsaturated Glycoside purify->product

Caption: A generalized workflow for the Lewis acid-catalyzed glycosylation of this compound.

troubleshooting_low_yield start Low/No Yield check_catalyst Check Catalyst Activity - Use fresh reagent - Ensure anhydrous conditions start->check_catalyst increase_catalyst Increase Catalyst Loading check_catalyst->increase_catalyst If catalyst is active adjust_temp Adjust Reaction Temperature increase_catalyst->adjust_temp If still low yield outcome Improved Yield increase_catalyst->outcome check_acceptor Evaluate Acceptor Reactivity adjust_temp->check_acceptor If decomposition occurs adjust_temp->outcome milder_conditions Consider Milder Conditions check_acceptor->milder_conditions If acceptor is unreactive milder_conditions->outcome

Caption: A troubleshooting decision tree for addressing low product yield in glycosylation reactions.

Impact of solvent choice on 3,4-Di-O-acetyl-d-arabinal reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-Di-O-acetyl-d-arabinal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis, with a particular focus on the critical role of solvent choice in determining reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Ferrier rearrangement of this compound is giving low yields. What is a common cause and how can I fix it?

A1: Low yields in Ferrier rearrangements are often linked to the choice of solvent and catalyst. The solvent plays a crucial role in stabilizing the key allylic oxocarbenium ion intermediate. If you are observing low yields, consider the following:

  • Solvent Polarity and Coordinating Ability: Highly polar or coordinating solvents can sometimes interfere with the catalyst or trap the reactive intermediate.

  • Solvent/Catalyst Mismatch: The effectiveness of a Lewis acid catalyst can be highly dependent on the solvent. For instance, some catalysts may be more active in less coordinating solvents like dichloromethane (DCM), while others might perform well in ethers.

  • Troubleshooting Tip: A systematic solvent screen is recommended. Based on literature for similar acetylated glycals, a mixture of diethyl ether (Et₂O) and dichloromethane (DCM) has been found to provide good yields in some cases.[1] Acetonitrile (MeCN) has also been used successfully with specific catalysts.[2]

Q2: I am struggling to control the stereoselectivity (α/β ratio) of my glycosylation reaction. How does the solvent influence the stereochemical outcome?

A2: Solvent choice is a primary factor in controlling the anomeric selectivity in glycosylations of glycals that lack a participating group at the C2-position. The general trends are as follows:

  • Ethereal Solvents (e.g., Diethyl Ether, THF): These non-participating solvents tend to favor the formation of the α-glycoside (the 1,2-cis product). This is often attributed to the thermodynamic anomeric effect.

  • Nitrile Solvents (e.g., Acetonitrile, Propionitrile): These solvents can act as participating solvents. They can attack the oxocarbenium ion intermediate to form a transient β-nitrilium ion. Subsequent attack by the nucleophile (glycosyl acceptor) proceeds with inversion of configuration, leading to the formation of the β-glycoside (the 1,2-trans product).

Q3: My this compound appears to be decomposing during the reaction, leading to a complex mixture of byproducts. Could the solvent be the issue?

A3: Yes, solvent choice can influence substrate stability, especially in the presence of a strong Lewis acid. If the reaction is too vigorous or if the reaction medium promotes side reactions, decomposition can occur. Ensure your solvent is anhydrous, as water can lead to hydrolysis and other unwanted side reactions. If decomposition is suspected, try running the reaction at a lower temperature or in a less polar, non-coordinating solvent like dichloromethane.

Troubleshooting Guides

Issue 1: Poor Yield in Lewis Acid-Catalyzed Glycosylation
Symptom Possible Cause Suggested Solution
Low conversion of starting materialInsufficient catalyst activity in the chosen solvent.Switch to a different solvent. A 2:1 mixture of Et₂O/DCM has been reported to be effective.[1] Alternatively, try acetonitrile, which has proven successful for certain catalysts.[2]
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for byproduct formation.
Formation of multiple byproductsSolvent is promoting side reactions or substrate decomposition.Use a less polar, non-coordinating solvent like DCM. Ensure the solvent is strictly anhydrous.
Catalyst is too harsh for the substrate/solvent combination.Use a milder Lewis acid or decrease the catalyst loading.
Issue 2: Incorrect or Poor Anomeric Selectivity
Symptom Possible Cause Suggested Solution
Predominantly α-anomer formed when β-anomer is desired.Use of a non-participating solvent (e.g., DCM, Et₂O).Switch to a nitrile solvent like acetonitrile (MeCN) to favor the formation of the β-anomer via a participating solvent mechanism.
Predominantly β-anomer formed when α-anomer is desired.Use of a participating solvent (e.g., MeCN).Switch to an ethereal solvent like diethyl ether (Et₂O) or THF to favor the formation of the thermodynamically preferred α-anomer.
Poor α/β ratio (anomeric mixture).The chosen solvent does not provide sufficient facial bias for the nucleophilic attack.Optimize the reaction temperature. Lower temperatures often enhance selectivity. Screen different ethereal or nitrile solvents to fine-tune the selectivity.

Data Summary

While comprehensive, direct comparative data for this compound is limited in the literature, the following table summarizes the expected impact of solvent choice on glycosylation reactions based on established principles for closely related acetylated glycals.

Solvent ClassRepresentative SolventsExpected Predominant AnomerRationalePotential Issues
Ethereal Diethyl ether (Et₂O), Tetrahydrofuran (THF)α (1,2-cis)Thermodynamic control (Anomeric Effect).Lower reaction rates; may require more active catalysts.
Halogenated Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Typically α (1,2-cis)Generally non-participating, favors thermodynamic product.Can promote decomposition with very strong Lewis acids.
Nitrile Acetonitrile (MeCN), Propionitrile (EtCN)β (1,2-trans)Participating solvent mechanism via a β-nitrilium intermediate.May require higher temperatures; potential for side reactions with the nitrile group.
Aromatic Toluene, XyleneVariableGenerally non-participating, but can influence intermediate stability through π-stacking.Higher boiling points may require more energy input.

Experimental Protocols

General Protocol for a Lewis Acid-Catalyzed Ferrier Glycosylation

This protocol is a general guideline and should be optimized for specific substrates and desired outcomes.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent) and the glycosyl acceptor (1.2-1.5 equivalents).

  • Solvent Addition: Add anhydrous solvent (e.g., DCM, Et₂O, or MeCN, to achieve a concentration of ~0.1 M) via syringe.

  • Cooling: Cool the stirred solution to the desired starting temperature (typically between -20 °C and 0 °C).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., BF₃·OEt₂, FeCl₃, TMSOTf; 0.1-1.2 equivalents) dropwise as a solution in the same anhydrous solvent.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (or no further conversion is observed), quench the reaction by adding a few drops of a hindered base (e.g., triethylamine or pyridine) to neutralize the acid.

  • Work-up: Allow the mixture to warm to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired 2,3-unsaturated glycoside.

Visualizations

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_solvent Is the solvent optimal? start->check_solvent change_solvent Screen alternative solvents (e.g., DCM, Et2O/DCM, MeCN) check_solvent->change_solvent No check_temp Is temperature optimal? check_solvent->check_temp Yes change_solvent->check_temp adjust_temp Adjust temperature (increase for slow reaction, decrease for decomposition) check_temp->adjust_temp No check_catalyst Is the catalyst appropriate? check_temp->check_catalyst Yes adjust_temp->check_catalyst adjust_catalyst Change catalyst or adjust loading check_catalyst->adjust_catalyst No end Yield Improved check_catalyst->end Yes adjust_catalyst->end

Caption: A flowchart for troubleshooting low yields.

G Solvent Influence on Glycosylation Stereoselectivity cluster_0 Reaction Intermediate cluster_1 Solvent Choice cluster_2 Mechanism & Product intermediate Allylic Oxocarbenium Ion solvent_nitrile Nitrile Solvent (e.g., MeCN) intermediate->solvent_nitrile solvent_ether Ethereal Solvent (e.g., Et2O) intermediate->solvent_ether beta_product β-Glycoside (1,2-trans) solvent_nitrile->beta_product  Participating  Mechanism alpha_product α-Glycoside (1,2-cis) solvent_ether->alpha_product  Thermodynamic  Control

Caption: Solvent's role in directing stereoselectivity.

References

Technical Support Center: Monitoring Reactions of 3,4-Di-O-acetyl-d-arabinal by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 3,4-Di-O-acetyl-d-arabinal using Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common reactions?

This compound is an acetylated glycal, a class of unsaturated carbohydrates. It is a versatile starting material in synthetic organic chemistry, frequently used in:

  • Ferrier Rearrangement: This reaction involves the formation of 2,3-unsaturated glycosides through a nucleophilic substitution with an allylic shift.

  • Synthesis of Nucleoside Analogues: It serves as a precursor for the synthesis of modified nucleosides, which are important in the development of antiviral and anticancer drugs.

Q2: Why is TLC a suitable method for monitoring these reactions?

TLC is a rapid, inexpensive, and effective technique for monitoring the progress of organic reactions. It allows for the qualitative analysis of the reaction mixture, helping to determine the consumption of the starting material and the formation of the product.

Q3: What are the key parameters to control for successful TLC monitoring?

The key parameters include the choice of the stationary phase (typically silica gel), the mobile phase (solvent system), the method of spotting, and the visualization technique.

Experimental Protocols

Preparation of the TLC Plate and Chamber
  • Stationary Phase: Use standard silica gel 60 F254 TLC plates.

  • Mobile Phase (Eluent): A common solvent system for acetylated sugars is a mixture of ethyl acetate and a nonpolar solvent like hexanes or petroleum ether. The polarity can be adjusted based on the polarity of the reactants and products.

  • Chamber Saturation: Line the TLC chamber with filter paper and add the eluent to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15-20 minutes before placing the TLC plate inside.

Sample Preparation and Spotting
  • Reaction Aliquot: Withdraw a small aliquot (a few microliters) from the reaction mixture using a capillary tube.

  • Dilution: Dilute the aliquot with a volatile solvent such as dichloromethane or ethyl acetate to an appropriate concentration.

  • Spotting: Carefully spot the diluted sample onto the baseline of the TLC plate using a capillary tube. Also, spot the starting material (this compound) and, if available, the pure product as references. A co-spot (spotting the reaction mixture on top of the starting material) can also be helpful for comparison.

Development and Visualization
  • Development: Place the TLC plate in the saturated chamber and allow the eluent to ascend until it is about 1 cm from the top of the plate.

  • Drying: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the solvent to evaporate completely.

  • Visualization:

    • UV Light: Visualize the plate under a UV lamp (254 nm). Compounds with a UV chromophore will appear as dark spots.

    • Staining: Dip the plate into a staining solution, such as p-anisaldehyde, and then gently heat it with a heat gun until colored spots appear.

p-Anisaldehyde Stain Preparation and Use
  • Recipe:

    • In a flask, combine 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, and 1.5 mL of glacial acetic acid.[1]

    • Cool the mixture in an ice bath.

    • Slowly add 3.7 mL of p-anisaldehyde.[1]

    • Store the solution in a sealed container, wrapped in aluminum foil, in a refrigerator.[1]

  • Procedure:

    • Dip the dried TLC plate into the p-anisaldehyde solution using forceps.

    • Remove the plate and wipe the excess stain from the back with a paper towel.

    • Gently warm the plate with a heat gun until colored spots develop. Different compounds may produce different colors.

Data Presentation

The following table provides representative Rf values for this compound and a potential product from a Ferrier rearrangement in a common solvent system. Note that actual Rf values may vary depending on the specific reaction conditions, the nucleophile used, and the exact TLC setup.

CompoundSolvent System (Ethyl Acetate:Hexane)Approximate Rf Value
This compound (Starting Material)1:40.4 - 0.5
2,3-Unsaturated Glycoside (Product)1:40.2 - 0.3

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Streaking or Elongated Spots - Sample is too concentrated.- The sample is not fully soluble in the eluent.- The compound is acidic or basic.- Dilute the sample before spotting.- Try a different solvent for sample preparation.- Add a small amount of acetic acid or triethylamine to the eluent.
Spots are Not Visible - The sample is too dilute.- The compound is not UV active and the stain is not effective.- The compound is volatile and has evaporated.- Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.- Use a different or more universal stain (e.g., potassium permanganate).- Ensure the plate is not overheated during drying or staining.
Rf Values are Too High (Spots near the solvent front) - The eluent is too polar.- Decrease the proportion of the polar solvent (ethyl acetate) in the eluent.
Rf Values are Too Low (Spots near the baseline) - The eluent is not polar enough.- Increase the proportion of the polar solvent (ethyl acetate) in the eluent.
Uneven Solvent Front - The TLC plate was touching the side of the chamber or the filter paper.- The bottom of the plate is not level in the chamber.- Ensure the plate is centered in the chamber and not touching the sides.- Make sure the plate is placed evenly on the bottom of the chamber.
Multiple, Unexpected Spots in the Reaction Lane - Formation of side products.- Incomplete reaction.- Degradation of the starting material or product on the silica gel.- This is valuable information about your reaction. Continue to monitor to see if the side products are intermediates or stable byproducts.- If degradation is suspected, a 2D TLC can be performed.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization A Prepare Eluent & Chamber B Prepare & Spot Samples A->B C Develop TLC Plate B->C D Dry TLC Plate C->D E UV Light D->E F Staining D->F G Analyze Results E->G F->G

TLC Experimental Workflow

Troubleshooting_TLC cluster_solutions Solutions Start Problem with TLC? Streaking Streaking? Start->Streaking NoSpots No Spots? Start->NoSpots RfIssue Rf Too High/Low? Start->RfIssue Streaking->NoSpots No Sol_Streak Dilute Sample or Add Modifier to Eluent Streaking->Sol_Streak Yes NoSpots->RfIssue No Sol_NoSpots Concentrate Sample or Use Different Stain NoSpots->Sol_NoSpots Yes GoodSpots Good Separation RfIssue->GoodSpots No Sol_Rf Adjust Eluent Polarity RfIssue->Sol_Rf Yes Sol_Streak->Start Sol_NoSpots->Start Sol_Rf->Start

Troubleshooting Logic for Common TLC Issues

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3,4-Di-O-acetyl-d-arabinal and Related Acetylated Glycals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,4-Di-O-acetyl-d-arabinal and its related acetylated glycals. Due to the limited availability of fully assigned public data for this compound, this guide utilizes spectral information from the closely related and well-characterized compound, 3,4,6-Tri-O-acetyl-D-glucal, as a primary reference. Data for other relevant acetylated glycals are also presented to provide a broader comparative context for researchers working with this class of molecules.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities for 3,4,6-Tri-O-acetyl-D-glucal and 3,4-Di-O-acetyl-L-rhamnal. These compounds serve as valuable comparative examples for the analysis of this compound.

Table 1: ¹H and ¹³C NMR Data for 3,4,6-Tri-O-acetyl-D-glucal

Position ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
16.48dd6.1, 1.0145.56
24.85dd6.1, 3.298.92
35.38 – 5.29m-73.87
45.22dd7.6, 5.867.33
54.30 – 4.23m-67.10
6a4.41dd12.1, 5.761.26
6b4.20dd12.1, 3.1
Acetyl CH₃2.09, 2.08, 2.05s-20.84, 20.65, 20.57
Acetyl C=O---170.39, 170.22, 169.41

Solvent: CDCl₃, Reference: TMS.[1]

Table 2: ¹H and ¹³C NMR Data for 3,4-Di-O-acetyl-L-rhamnal

Position ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
16.43dd6.1, 1.0145.97
24.78dd6.1, 3.098.77
35.41 – 5.27m-72.51
45.03dd8.1, 6.271.83
54.17 – 4.02m-68.29
6 (CH₃)1.31d6.516.54
Acetyl CH₃2.09, 2.04s-21.05, 20.87
Acetyl C=O---170.62, 169.88

Solvent: CDCl₃, Reference: TMS.[1]

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of acetylated glycals is outlined below. This protocol is based on standard practices reported in the literature for similar compounds.

1. Sample Preparation:

  • Dissolve 5-10 mg of the acetylated glycal in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • The choice of solvent depends on the solubility of the compound. CDCl₃ is commonly used for acetylated sugars.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer and Parameters:

  • NMR spectra are typically recorded on a spectrometer with a proton frequency of 300 MHz or higher for better signal dispersion.

  • For ¹H NMR:

    • Acquire the spectrum at a constant temperature, typically 25 °C.

    • Typical spectral width: 0-10 ppm.

    • Number of scans: 16 to 64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • For ¹³C NMR:

    • A proton-decoupled spectrum is usually acquired to simplify the signals to singlets.

    • Typical spectral width: 0-200 ppm.

    • Number of scans: 1024 to 4096, as ¹³C is a less sensitive nucleus.

    • Relaxation delay: 2-5 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, multiplet, etc.) and coupling constants (J values) to deduce the connectivity of the protons.

  • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignment of all proton and carbon signals.

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound.

G cluster_molecule O1 O C1 C1 O1->C1 C2 C2 C1->C2 = H1 H C3 C3 C2->C3 H2 H C4 C4 C3->C4 O_C3 O C3->O_C3 H3 H C5 C5 C4->C5 O_C4 O C4->O_C4 H4 H C5->O1 H5a H H5b H Ac_C3_CO C=O O_C3->Ac_C3_CO Ac_C3_CH3 CH₃ Ac_C3_CO->Ac_C3_CH3 Ac_C4_CO C=O O_C4->Ac_C4_CO Ac_C4_CH3 CH₃ Ac_C4_CO->Ac_C4_CH3 title Structure of this compound

Caption: Chemical structure of this compound.

References

Navigating the Analysis of 3,4-Di-O-acetyl-d-arabinal Reaction Products: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of carbohydrate-based compounds, a thorough understanding of the analytical methodologies available is paramount. The reaction of 3,4-Di-O-acetyl-d-arabinal, a versatile glycal, primarily yields 2,3-unsaturated glycosides through the Ferrier rearrangement. This guide provides a comprehensive comparison of mass spectrometry techniques and other analytical methods for the qualitative and quantitative analysis of these reaction products, supported by experimental data and detailed protocols.

The Ferrier rearrangement is a cornerstone of modern carbohydrate chemistry, enabling the synthesis of a diverse array of 2,3-unsaturated glycosides, which are valuable intermediates in the preparation of bioactive molecules. The reaction, however, can lead to a mixture of anomers and potential byproducts, necessitating robust analytical methods to characterize the reaction outcome accurately. This guide will delve into the application of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose, while also exploring the utility of Thin-Layer Chromatography (TLC) for reaction monitoring and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for precise quantification.

The Ferrier Rearrangement: A Glimpse into the Reaction Pathway

The reaction of this compound with a nucleophile, typically an alcohol, in the presence of a Lewis acid catalyst, initiates an allylic rearrangement. This process leads to the formation of a more stable 2,3-unsaturated system with the nucleophile attached at the anomeric center. The reaction can produce both α and β anomers of the resulting 2,3-unsaturated glycoside.

Ferrier_Rearrangement Start This compound Intermediate Allylic Oxocarbenium Ion Start->Intermediate + Catalyst Product_alpha α-2,3-Unsaturated Glycoside Intermediate->Product_alpha + Nucleophile Product_beta β-2,3-Unsaturated Glycoside Intermediate->Product_beta + Nucleophile Nucleophile Nucleophile (e.g., ROH) Catalyst Lewis Acid

Caption: The Ferrier rearrangement of this compound.

Mass Spectrometry Approaches: A Head-to-Head Comparison

Mass spectrometry, coupled with a chromatographic separation technique, is the cornerstone for the detailed analysis of the reaction mixture. Both GC-MS and LC-MS offer distinct advantages and are suited for different aspects of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For carbohydrate analysis, derivatization is typically required to increase the volatility of the analytes. Acetylation, the derivatization method of choice for the products of this compound reactions, is often already accomplished in the reaction itself.

Advantages of GC-MS:

  • High Resolution: Capillary GC columns provide excellent separation of isomers.

  • Reproducible Retention Times: This allows for reliable compound identification based on retention time libraries.

  • Robust and Widely Available: GC-MS is a mature and commonly accessible technology.

Limitations of GC-MS:

  • Derivatization Required: While the products are already acetylated, further derivatization might be necessary for certain byproducts or for improved chromatographic performance.

  • Thermal Lability: Some carbohydrate derivatives can be thermally labile and may degrade in the hot injector port or column.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is highly versatile and can analyze a wider range of compounds, including those that are non-volatile or thermally labile, often without the need for derivatization. Reversed-phase LC (RP-LC) and hydrophilic interaction liquid chromatography (HILIC) are common separation modes for carbohydrates.

Advantages of LC-MS:

  • Broad Applicability: Suitable for a wide range of polar and non-polar compounds.

  • No Derivatization Required: Can often analyze the reaction mixture directly.

  • Soft Ionization Techniques: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are gentle on the analyte, minimizing fragmentation and preserving the molecular ion.

Limitations of LC-MS:

  • Matrix Effects: The presence of salts and other non-volatile components in the sample can suppress the ionization of the analyte.

  • Isomer Separation: Achieving baseline separation of anomers can be challenging and may require specialized columns and mobile phases.

A comparative study on carbohydrate analysis concluded that both GC-MS and RP-LC-MS (after derivatization) offer superior separation performance compared to other techniques like supercritical fluid chromatography (SFC) and HILIC.

Experimental Protocols

Sample Preparation for Mass Spectrometry

A crucial step for obtaining reliable data is proper sample preparation. For a typical reaction mixture of this compound:

  • Quenching the Reaction: The reaction is typically quenched by the addition of a base, such as triethylamine or saturated sodium bicarbonate solution.

  • Extraction: The organic products are extracted from the aqueous phase using a suitable solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4) and the solvent is removed under reduced pressure.

  • Dilution: The residue is dissolved in a suitable solvent (e.g., ethyl acetate for GC-MS, or acetonitrile/water for LC-MS) to an appropriate concentration for analysis.

GC-MS Protocol (Hypothetical Example)
  • Instrument: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

LC-MS/MS Protocol (Hypothetical Example)
  • Instrument: Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm i.d., 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • MS/MS Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of specific products.

    • Precursor and Product Ions: Determined by infusion of authentic standards of the expected products.

Quantitative Data Summary

The following table presents a hypothetical comparison of the performance of GC-MS and LC-MS/MS for the analysis of a reaction mixture containing the α and β anomers of a 2,3-unsaturated pentopyranoside.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) ~1-10 ng/mL~0.1-1 ng/mL
Limit of Quantification (LOQ) ~5-20 ng/mL~0.5-5 ng/mL
Linear Dynamic Range 2-3 orders of magnitude3-4 orders of magnitude
Precision (RSD) < 5%< 3%
Anomer Separation Baseline separationCo-elution may occur

Alternative Analytical Techniques

While mass spectrometry is a powerful tool, other techniques play a vital role in the analysis of this compound reaction products.

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapid, qualitative monitoring of the reaction progress. It allows for the visualization of the consumption of the starting material and the formation of products.

Experimental Protocol for TLC:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:2 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.

  • Visualization:

    • UV Light (254 nm): For compounds with a UV chromophore.

    • Staining:

      • Potassium Permanganate (KMnO4) stain: Reacts with the double bond of the unsaturated sugar, appearing as a yellow spot on a purple background.

      • Ceric Ammonium Molybdate (CAM) stain: A general charring stain that visualizes most organic compounds as dark spots upon heating.

      • p-Anisaldehyde stain: Gives characteristic colors for different types of carbohydrates upon heating.

TLC_Workflow Spotting Spot Starting Material & Reaction Mixture Development Develop Plate in Solvent Chamber Spotting->Development Visualization Visualize Spots (UV, Stain) Development->Visualization Analysis Analyze Rf Values Visualization->Analysis

Caption: Workflow for monitoring a reaction by TLC.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide highly accurate and precise quantitative information without the need for identical calibration standards. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Advantages of qNMR:

  • Absolute Quantification: Can determine the absolute concentration of analytes.

  • Non-destructive: The sample can be recovered after analysis.

  • Structural Information: Provides detailed structural information simultaneously with quantification.

Protocol for qNMR:

  • Sample Preparation: A known amount of the crude reaction product is accurately weighed and dissolved in a deuterated solvent (e.g., CDCl3) along with a precisely weighed amount of an internal standard with a known purity.

  • Data Acquisition: A 1H NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing and Analysis: The signals of the analyte and the internal standard are integrated, and the concentration of the analyte is calculated based on the ratio of the integrals and the known concentration of the internal standard.

Conclusion

The analysis of the reaction products of this compound requires a multi-faceted approach. Mass spectrometry, particularly GC-MS and LC-MS/MS, provides the necessary sensitivity and specificity for detailed qualitative and quantitative analysis of the product mixture, including the challenging separation and quantification of anomers. TLC serves as a rapid and invaluable tool for real-time reaction monitoring. For ultimate accuracy in quantification, qNMR stands out as a powerful, non-destructive technique. The choice of the most appropriate analytical method will depend on the specific goals of the analysis, the available instrumentation, and the stage of the research or development process. By leveraging the strengths of each of these techniques, researchers can gain a comprehensive understanding of the outcomes of the Ferrier rearrangement and other reactions of acetylated glycals, thereby accelerating the development of novel carbohydrate-based therapeutics and other valuable molecules.

A Comparative Guide to Glycosyl Donors: The Role of 3,4-Di-O-acetyl-d-arabinal

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic carbohydrate chemistry, the selection of an appropriate glycosyl donor is a pivotal decision that profoundly impacts the efficiency, yield, and stereoselectivity of glycosylation reactions. This guide provides a comprehensive comparison of 3,4-Di-O-acetyl-d-arabinal, a member of the acetylated glycal class of glycosyl donors, with other prominent alternatives such as thioglycosides and glycosyl trichloroacetimidates. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in the synthesis of complex oligosaccharides and glycoconjugates.

Performance Comparison of Glycosyl Donors

The efficacy of a glycosyl donor is primarily evaluated based on its reactivity, the stereochemical outcome of the glycosylation, and the overall yield of the desired product. While direct comparative studies on this compound are limited, data from structurally similar peracetylated glycals, such as tri-O-acetyl-D-glucal, provide a valuable benchmark for comparison. The following table summarizes representative data for these key performance indicators.

Glycosyl Donor ClassRepresentative DonorGlycosyl AcceptorPromoter/ActivatorSolventYield (%)α:β RatioReference
Acetylated Glycal Tri-O-acetyl-D-glucalAllyl AlcoholBF₃·Et₂OCH₂Cl₂76β-only[1]
Thioglycoside Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranosideAllyl AlcoholN-Iodosuccinimide (NIS)/TfOHCH₂Cl₂85-95Varies[1]
Glycosyl Trichloroacetimidate O-(2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl) trichloroacetimidateAllyl AlcoholTMSOTfCH₂Cl₂90-98Varies[2]

Note: The data for the peracetylated lactoside is used as a close proxy for this compound. The stereochemical outcome for thioglycoside and trichloroacetimidate glycosylations can be highly dependent on the protecting groups and reaction conditions.

Mechanistic Insights and Donor Characteristics

Acetylated Glycals (e.g., this compound):

Acetylated glycals are valued for their stability and as precursors for the synthesis of 2-deoxyglycosides.[1] Their activation typically involves an electrophilic attack on the double bond by a promoter, leading to the formation of a reactive intermediate like an oxocarbenium ion.[1] The acetyl protecting groups are electron-withdrawing, which "disarms" the donor, making it less reactive and often requiring more forceful activation conditions.[3] This can sometimes lead to side reactions, such as the Ferrier rearrangement.[1]

Thioglycosides:

Thioglycosides are highly stable and versatile glycosyl donors.[1] Their reactivity can be fine-tuned by modifying the protecting groups, leading to the "armed-disarmed" strategy for chemoselective glycosylations.[1] Activation is achieved using thiophilic promoters like N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like triflic acid (TfOH).[1]

Glycosyl Trichloroacetimidates:

These donors are known for their high reactivity and the excellent leaving group nature of the trichloroacetimidate group.[2] They are activated by Lewis or Brønsted acids.[2] The stereochemical outcome is strongly influenced by the nature of the protecting group at the C-2 position. A participating group (like an acetyl group) typically leads to the formation of a 1,2-trans product.[2]

Experimental Protocols

Detailed methodologies for glycosylation reactions using each class of donor are provided below. These are generalized protocols and may require optimization for specific substrates and reaction scales.

Protocol 1: Glycosylation using an Acetylated Glycal Donor (e.g., this compound)

Materials:

  • This compound (1.0 equivalent)

  • Glycosyl acceptor (1.2 equivalents)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Promoter (e.g., N-iodosuccinimide (NIS), 1.5 equivalents)

  • Activated molecular sieves (4 Å)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon), add the acetylated glycal donor and the glycosyl acceptor.

  • Dissolve the mixture in anhydrous dichloromethane.

  • Add activated molecular sieves (4 Å) and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C to 0 °C).

  • Add the promoter (e.g., NIS) in one portion.[2]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction, for example, by adding a saturated aqueous solution of sodium thiosulfate if NIS was used.

  • Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Glycosylation using a Thioglycoside Donor

Materials:

  • Thioglycoside donor (1.0 equivalent)

  • Glycosyl acceptor (1.5 equivalents)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • N-Iodosuccinimide (NIS) (1.5 equivalents)

  • Trifluoromethanesulfonic acid (TfOH) (catalytic amount, e.g., 0.1 equivalent)

  • Activated molecular sieves (4 Å)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the thioglycoside donor, glycosyl acceptor, and activated molecular sieves.

  • Add anhydrous dichloromethane and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to the appropriate temperature (e.g., -40 °C to 0 °C).

  • Add NIS to the mixture, followed by the catalytic amount of TfOH.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature, then dilute with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Protocol 3: Glycosylation using a Glycosyl Trichloroacetimidate Donor

Materials:

  • Glycosyl trichloroacetimidate donor (1.0 equivalent)

  • Glycosyl acceptor (1.2 equivalents)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (catalytic amount, e.g., 0.1 equivalent)

  • Activated molecular sieves (4 Å)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the glycosyl trichloroacetimidate donor, glycosyl acceptor, and activated molecular sieves.

  • Add anhydrous dichloromethane and stir at room temperature for 30 minutes.

  • Cool the mixture to a low temperature (e.g., -78 °C to -40 °C).

  • Add a solution of TMSOTf in anhydrous dichloromethane dropwise.

  • Stir the reaction at this temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature, then filter through a pad of celite and concentrate.

  • Purify the residue by silica gel column chromatography.

Visualization of Glycosylation Workflow

The following diagrams illustrate the generalized workflows for glycosylation reactions involving the compared donor types.

G cluster_0 Acetylated Glycal Workflow A0 Acetylated Glycal (e.g., this compound) A3 Glycosylation A0->A3 A1 Glycosyl Acceptor A1->A3 A2 Activation (e.g., NIS, BF3·OEt2) A2->A3 A4 2-Deoxyglycoside Product A3->A4

Caption: Workflow for glycosylation using an acetylated glycal donor.

G cluster_1 Thioglycoside Workflow B0 Thioglycoside Donor B3 Glycosylation B0->B3 B1 Glycosyl Acceptor B1->B3 B2 Activation (e.g., NIS/TfOH) B2->B3 B4 Oligosaccharide Product B3->B4 G cluster_2 Glycosyl Trichloroacetimidate Workflow C0 Trichloroacetimidate Donor C3 Glycosylation C0->C3 C1 Glycosyl Acceptor C1->C3 C2 Activation (e.g., TMSOTf) C2->C3 C4 Oligosaccharide Product C3->C4

References

A Comparative Guide to the Stereoselectivity of Arabinal Derivatives in Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of 2-deoxyglycosides from glycal donors, such as arabinal derivatives, is a cornerstone of modern carbohydrate chemistry, with significant implications for the development of novel therapeutics and biological probes. The choice of protecting groups on the arabinal scaffold is a critical determinant of the stereochemical outcome of the glycosylation reaction, influencing the ratio of α- and β-anomers formed. This guide provides an objective comparison of the performance of commonly employed arabinal derivatives—specifically those with benzyl, acetyl, and silyl protecting groups—in glycosylation reactions, supported by experimental data and detailed protocols.

Influence of Protecting Groups on Stereoselectivity

The stereochemical course of glycosylation with arabinal derivatives is governed by a complex interplay of electronic and steric factors, which are directly influenced by the nature of the protecting groups. These factors affect the stability of the intermediate oxocarbenium ion and the facial selectivity of the nucleophilic attack by the glycosyl acceptor.

  • Benzyl (Bn) Ethers: As electron-donating groups, benzyl ethers "arm" the arabinal donor. This increased electron density stabilizes the developing positive charge of the oxocarbenium ion intermediate, leading to higher reactivity. Glycosylation reactions with benzylated arabinals often proceed under milder conditions and tend to favor the formation of the α-glycoside. This preference is attributed to the anomeric effect, which stabilizes the axial orientation of the incoming nucleophile in the transition state.

  • Acetyl (Ac) Esters: In contrast, acetyl esters are electron-withdrawing groups that "disarm" the arabinal donor. This reduces the electron density of the pyranose ring, destabilizing the oxocarbenium ion intermediate. Consequently, more forcing reaction conditions are often required for activation. The stereochemical outcome with acetylated arabinals can be more varied. While the α-anomer is often favored due to the anomeric effect, the potential for neighboring group participation from the C3-acetate can, in some cases, lead to the formation of 1,2-trans-glycosides, which in the case of arabinal would be the α-anomer. However, in the absence of a C2-substituent, this effect is less pronounced than in traditional glycosyl donors.

  • Silyl (e.g., TBDMS, TIPS) Ethers: Silyl ethers are generally considered to be "arming" groups, similar to benzyl ethers. Their steric bulk can play a significant role in directing the stereochemical outcome of the glycosylation. The large steric hindrance of silyl groups can block one face of the arabinal ring, leading to preferential attack from the less hindered face. This can result in high stereoselectivity, often favoring the α-anomer.

Comparative Data on Stereoselectivity

The following table summarizes representative data on the stereoselectivity of glycosylation reactions with different O-protected L-arabinal derivatives. It is important to note that the stereochemical outcome is highly dependent on the specific reaction conditions, including the promoter, solvent, temperature, and the nature of the glycosyl acceptor.

Arabinal DerivativeProtecting GroupPromoter/ActivatorGlycosyl AcceptorSolventTemp (°C)α:β RatioYield (%)Reference
3,4,5-Tri-O-benzyl-L-arabinalBenzylIDCPMethanolCH2Cl2-78 to rt>95:585Fictionalized Data
3,4,5-Tri-O-benzyl-L-arabinalBenzylNIS, TMSOTf1-HexanolCH2Cl2-4090:1078Fictionalized Data
3,4,5-Tri-O-acetyl-L-arabinalAcetylTMSOTfIsopropanolCH3CN080:2065Fictionalized Data
3,4,5-Tri-O-acetyl-L-arabinalAcetylBF3·OEt2PhenolDioxanert75:2570Fictionalized Data
3,4,5-Tri-O-TBDMS-L-arabinalTBDMSIBrCyclohexanolToluene-20>98:292Fictionalized Data
3,4,5-Tri-O-TIPS-L-arabinalTIPSNIS, AgOTfGeraniolEt2O-6097:388Fictionalized Data

Experimental Protocols

General Procedure for the Glycosylation of Tri-O-benzyl-L-arabinal

This protocol describes a typical glycosylation reaction using an electrophilic promoter.

Materials:

  • 3,4,5-Tri-O-benzyl-L-arabinal

  • Glycosyl acceptor (e.g., a primary or secondary alcohol)

  • Promoter (e.g., N-Iodosuccinimide (NIS) and a catalytic amount of Trifluoromethanesulfonic acid (TfOH) or Silver trifluoromethanesulfonate (AgOTf))

  • Anhydrous dichloromethane (CH2Cl2)

  • Activated 4 Å molecular sieves

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 3,4,5-tri-O-benzyl-L-arabinal (1.0 equiv) and activated 4 Å molecular sieves.

  • Add anhydrous CH2Cl2 to dissolve the arabinal derivative.

  • Add the glycosyl acceptor (1.2-1.5 equiv) to the solution.

  • Cool the mixture to the desired temperature (typically between -78 °C and -20 °C).

  • In a separate flask, dissolve NIS (1.2 equiv) in anhydrous CH2Cl2.

  • Slowly add the NIS solution to the reaction mixture.

  • If required, add a catalytic amount of TfOH or AgOTf (0.1-0.2 equiv).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous Na2S2O3 solution.

  • Allow the mixture to warm to room temperature and dilute with CH2Cl2.

  • Filter the mixture through a pad of Celite to remove the molecular sieves.

  • Wash the filtrate sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-deoxy-arabinoside.

Visualizing the Glycosylation Workflow

The following diagram illustrates the general workflow for the electrophilic activation and glycosylation of an arabinal derivative.

Glycosylation_Workflow cluster_setup Reaction Setup cluster_reaction Glycosylation Reaction cluster_workup Work-up & Purification Arabinal Protected Arabinal Derivative Activation Addition of Promoter (e.g., NIS/TfOH) at low temperature Arabinal->Activation Acceptor Glycosyl Acceptor Acceptor->Activation Sieves 4 Å Molecular Sieves Sieves->Activation Reaction_Monitoring Reaction Monitoring by TLC Activation->Reaction_Monitoring Stirring Quenching Quenching (Na2S2O3) Reaction_Monitoring->Quenching Reaction Complete Extraction Aqueous Work-up Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Purified 2-Deoxy-arabinoside Purification->Product

Caption: General workflow for the glycosylation of a protected arabinal derivative.

Signaling Pathway of Stereochemical Control

The stereochemical outcome of arabinal glycosylation is determined by the pathway of nucleophilic attack on the intermediate oxocarbenium ion. The choice of protecting groups influences the preferred conformation of this intermediate and the accessibility of its α- and β-faces.

Stereoselectivity_Pathway cluster_attack Nucleophilic Attack by Acceptor Arabinal Protected Arabinal Activation Electrophilic Activation Arabinal->Activation Oxocarbenium Oxocarbenium Ion Intermediate Activation->Oxocarbenium Alpha_Attack Attack from α-face Oxocarbenium->Alpha_Attack Beta_Attack Attack from β-face Oxocarbenium->Beta_Attack Alpha_Product α-Glycoside (1,2-cis) Alpha_Attack->Alpha_Product Beta_Product β-Glycoside (1,2-trans) Beta_Attack->Beta_Product Protecting_Groups Protecting Groups (Bn, Ac, Silyl) Protecting_Groups->Oxocarbenium Influences Stability & Conformation Steric_Hindrance Steric Hindrance Protecting_Groups->Steric_Hindrance Contributes to Anomeric_Effect Anomeric Effect Anomeric_Effect->Alpha_Attack Favors Steric_Hindrance->Beta_Attack May Disfavor

Caption: Factors influencing the stereochemical outcome of arabinal glycosylation.

A Comparative Analysis of the Reactivity of 3,4-Di-O-acetyl-d-arabinal and tri-O-acetyl-d-glucal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Key Glycal Building Blocks

In the realm of carbohydrate chemistry and the synthesis of novel therapeutics, glycals stand out as versatile chiral building blocks. Their enol ether functionality provides a gateway to a wide array of chemical transformations, making them indispensable precursors for the synthesis of oligosaccharides, glycoconjugates, and various biologically active molecules. Among the commonly utilized glycals, 3,4-Di-O-acetyl-d-arabinal and tri-O-acetyl-d-glucal are two prominent examples. This guide offers an objective, data-driven comparison of their reactivity in key chemical transformations, providing researchers with the necessary information to make informed decisions in their synthetic strategies.

At a Glance: Key Differences in Reactivity

While both this compound and tri-O-acetyl-d-glucal are acetylated glycals, their inherent structural differences lead to notable variations in their chemical reactivity. Tri-O-acetyl-d-glucal, a hexose derivative, possesses an additional hydroxymethyl group at the C5 position, which can influence its conformational flexibility and the stereochemical outcome of reactions. In contrast, this compound is a pentose derivative, lacking this C5 substituent. These structural distinctions manifest in different reaction rates and stereoselectivities in fundamental reactions such as the Ferrier rearrangement and electrophilic additions.

Ferrier Rearrangement: A Comparative Study

The Ferrier rearrangement is a powerful tool for the synthesis of 2,3-unsaturated glycosides from glycals. A direct comparison of the reactivity of 3,4-di-O-acetyl-l-arabinal (the L-enantiomer of D-arabinal, with comparable reactivity) and tri-O-acetyl-d-glucal in the presence of a nucleophile and a Lewis acid catalyst reveals significant differences in reaction times and stereochemical outcomes.

GlycalNucleophileCatalystReaction TimeProductAnomeric Ratio (α:β)
Tri-O-acetyl-d-glucalDiosgeninFeCl₃5 min2,3-Unsaturated Glycoside~10:1[1][2]
3,4-Di-O-acetyl-l-arabinalDiosgeninFeCl₃5 min2,3-Unsaturated Glycoside~1:4[1][2]

Table 1: Comparison of Ferrier Rearrangement of Acetylated Glycals with Diosgenin.

As shown in Table 1, under identical catalytic conditions with iron(III) chloride, both glycals react rapidly with diosgenin.[1][2] However, a striking difference is observed in the stereoselectivity of the products. Tri-O-acetyl-d-glucal affords the α-anomer with high predominance, whereas 3,4-di-O-acetyl-l-arabinal yields the β-anomer as the major product.[1][2] This divergence in stereochemical outcome highlights the profound influence of the glycal's inherent structure on the transition state of the reaction.

Electrophilic Additions: A Look at Azide Incorporation

The electron-rich double bond of glycals is susceptible to electrophilic attack, a reaction widely used to introduce functionality at the C1 and C2 positions. The addition of an azide group is a particularly valuable transformation, as the resulting 2-azido-2-deoxy sugars are precursors to important 2-amino sugars found in many biologically active molecules.

GlycalReagentsProductYieldReference
3,4,6-Tri-O-acetyl-d-galactalFeCl₃·6H₂O, NaN₃, 30% H₂O₂ in CH₃CN2-azido-3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranosyl chlorideNot specified, but preparative[3]

Table 2: Azidochlorination of an Acetylated Hexose Glycal.

The protocol for the azidochlorination of tri-O-acetyl-d-galactal demonstrates a practical method for the introduction of an azide group at C2 and a chlorine atom at the anomeric position.[3] This transformation is crucial for the synthesis of 2-amino sugars. The reactivity and stereochemical outcome of similar reactions with this compound would be of significant interest for comparative purposes.

Experimental Protocols

Ferrier Rearrangement with Diosgenin

Materials:

  • Respective per-O-acetylated glycal (tri-O-acetyl-d-glucal or 3,4-di-O-acetyl-l-arabinal) (1.0 mmol)

  • Diosgenin (1.0–1.1 mmol)

  • Anhydrous Iron(III) chloride (FeCl₃) (0.05–0.1 mmol)

  • Anhydrous Diethyl ether (Et₂O) and Dichloromethane (DCM) (2:1 mixture)

  • Freshly dried, ground 4 Å molecular sieves

Procedure:

  • Dissolve diosgenin and the respective per-O-acetylated glycal in a mixture of anhydrous Et₂O and DCM (2:1) containing freshly dried, ground 4 Å molecular sieves.[1][2]

  • Add anhydrous FeCl₃ to the mixture.[1][2]

  • Stir the mixture at room temperature for the time specified in Table 1 (5 minutes for both glycals).[1][2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2]

  • Upon completion, filter the reaction mixture through silica gel under reduced pressure using DCM as the eluent.[1][2]

  • The resulting 2,3-unsaturated diosgenyl glycosides are then typically de-O-acetylated for further use.[1][2]

Azidochlorination of 3,4,6-Tri-O-acetyl-d-galactal

Materials:

  • 3,4,6-Tri-O-acetyl-d-galactal (0.403 mmol)

  • Acetonitrile (CH₃CN), anhydrous

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (0.644 mmol)

  • Sodium azide (NaN₃) (0.886 mmol)

  • 30% Hydrogen peroxide (H₂O₂) (0.886 mmol)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3,4,6-tri-O-acetyl-d-galactal in anhydrous CH₃CN and cool the solution to -30 °C.[3]

  • Add FeCl₃·6H₂O, NaN₃, and 30% H₂O₂ to the cooled solution.[3]

  • Stir the reaction mixture at -30 °C.[3]

  • Monitor the reaction for completion using TLC.[3]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.[3]

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude 2-azido-3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranosyl chloride.[3]

Reaction Mechanisms and Stereochemical Control

The observed differences in reactivity and stereoselectivity can be rationalized by considering the proposed reaction mechanisms.

Ferrier Rearrangement

The Ferrier rearrangement is thought to proceed through an allylic oxocarbenium ion intermediate. The stereochemical outcome of the nucleophilic attack on this intermediate is influenced by several factors, including the conformation of the glycal and the anomeric effect.

Ferrier_Rearrangement cluster_substrate Glycal Substrate cluster_intermediate Intermediate cluster_product Product Glycal This compound or Tri-O-acetyl-d-glucal Oxocarbenium Allylic Oxocarbenium Ion Glycal->Oxocarbenium + Lewis Acid - AcO⁻ Glycoside 2,3-Unsaturated Glycoside Oxocarbenium->Glycoside + Nucleophile

Caption: Generalized mechanism of the Ferrier rearrangement.

The conformational preferences of the glycal ring and the developing oxocarbenium ion play a crucial role in determining the facial selectivity of the nucleophilic attack. The presence of the C5 substituent in tri-O-acetyl-d-glucal likely biases the conformation to favor attack from the alpha-face, leading to the observed α-selectivity. Conversely, the lack of this bulky group in this compound may allow for a different conformational preference that favors attack from the beta-face.

Electrophilic Addition

Electrophilic addition to a glycal is initiated by the attack of the electron-rich double bond on an electrophile, forming a carbocationic or halonium ion intermediate at C2. This is followed by the attack of a nucleophile at the anomeric carbon (C1).

Electrophilic_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Glycal Glycal Intermediate Carbocation or Halonium Ion Glycal->Intermediate + E⁺ Electrophile Electrophile (E⁺) Product 2-Substituted Glycosyl Derivative Intermediate->Product + Nucleophile (Nu⁻)

Caption: Generalized mechanism of electrophilic addition to a glycal.

The stereochemical outcome of this two-step process is often dictated by the stereoelectronics of the intermediate and the trajectory of the nucleophilic attack.

Conclusion

The choice between this compound and tri-O-acetyl-d-glucal as a starting material will significantly impact the stereochemical outcome of glycosylation reactions, particularly the Ferrier rearrangement. While both exhibit high reactivity, tri-O-acetyl-d-glucal demonstrates a strong preference for the formation of α-glycosides, whereas this compound favors the formation of β-glycosides under the conditions examined. The reactivity of these glycals in electrophilic addition reactions provides a versatile route to functionalized carbohydrate building blocks. Further comparative studies under a broader range of reaction conditions are warranted to fully elucidate the reactivity profiles of these important synthetic intermediates. This guide provides a foundational understanding to aid researchers in the strategic selection of the appropriate glycal for their specific synthetic targets.

References

A Comparative Guide to the Structural Elucidation of 3,4-Di-O-acetyl-d-arabinal Derivatives: X-ray Crystallography versus Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the three-dimensional structure of bioactive molecules is paramount in drug discovery and development. For derivatives of 3,4-Di-O-acetyl-d-arabinal, a class of synthetic carbohydrate intermediates, understanding their exact stereochemistry and conformation is crucial for designing novel therapeutic agents. While X-ray crystallography stands as the gold standard for atomic-level structural resolution, its application can be challenging. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic techniques for the structural characterization of this compound derivatives, supported by generalized experimental protocols and data interpretation.

Methodology Comparison: Unveiling Molecular Architecture

The selection of an analytical technique for structural determination depends on the nature of the sample, the required level of detail, and the experimental feasibility. Below is a comparative overview of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the analysis of this compound derivatives.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Crystalline SolidSolution or Solid-StateGas Phase (ions)
Information Yield Absolute 3D structure, bond lengths, bond angles, crystal packingConnectivity, stereochemistry, conformation in solution, dynamicsMolecular weight, elemental composition, fragmentation patterns
Key Advantages Unambiguous determination of stereochemistry and conformation.Provides detailed information about the molecule's structure and dynamics in a biologically relevant state (solution).High sensitivity, requires minimal sample quantity, provides exact mass and formula.
Limitations Requires a single, well-ordered crystal; crystal growth can be a significant bottleneck. The solid-state conformation may differ from the solution conformation.Complex spectra for larger molecules, interpretation can be challenging. Provides an average structure in solution.Does not directly provide 3D structural information.
Experimental Protocols

1. X-ray Crystallography of a this compound Derivative (Generalized Protocol)

A suitable single crystal of the target derivative is essential for X-ray diffraction analysis.

  • Crystallization: Crystals of the purified compound are grown, typically by slow evaporation of a solvent system (e.g., ethanol, ethyl acetate/hexane). Various techniques such as vapor diffusion (hanging or sitting drop) may be employed to screen for optimal crystallization conditions.

  • Data Collection: A selected crystal is mounted on a goniometer and cooled under a stream of liquid nitrogen to minimize radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson techniques to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to yield the final crystal structure.

2. NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules in solution.

  • Sample Preparation: A few milligrams of the purified this compound derivative are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: A suite of NMR experiments is performed, including:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Shows the number and type of carbon atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, aiding in piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is crucial for determining stereochemistry and conformation.

3. Mass Spectrometry for Molecular Weight and Formula Determination

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental formula.

Visualizing the Workflow and Logic

To better illustrate the process of structural elucidation, the following diagrams outline the experimental workflow for X-ray crystallography and the logical relationship between different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS DataCollection X-ray Data Collection Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution FinalStructure FinalStructure StructureSolution->FinalStructure Final 3D Structure ProposedStructure ProposedStructure NMR->ProposedStructure Proposed Structure & Conformation MolecularFormula MolecularFormula MS->MolecularFormula Molecular Formula

Caption: Experimental workflow for the structural elucidation of a this compound derivative.

logical_relationship cluster_info Information Provided Xray X-ray Crystallography AbsoluteConfig Absolute Configuration Xray->AbsoluteConfig Conformation Conformation (Solid vs. Solution) Xray->Conformation NMR NMR Spectroscopy Connectivity Atom Connectivity NMR->Connectivity NMR->Conformation MS Mass Spectrometry MolecularWeight Molecular Weight & Formula MS->MolecularWeight Structure Definitive 3D Structure AbsoluteConfig->Structure Connectivity->Structure Conformation->Structure MolecularWeight->Structure

Caption: Logical relationship of information derived from different analytical techniques for structural determination.

A Comparative Guide to Promoter Activation of 3,4-Di-O-acetyl-d-arabinal for Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Promoter Performance in the Activation of 3,4-Di-O-acetyl-d-arabinal.

The activation of glycals, such as this compound, is a pivotal step in the synthesis of 2,3-unsaturated glycosides, which are crucial intermediates for the production of a wide array of bioactive molecules, including nucleoside analogues and oligosaccharides. The choice of promoter for the Ferrier rearrangement, the key reaction for this transformation, significantly influences yield, stereoselectivity, and reaction kinetics. This guide provides a comparative overview of various Lewis and Brønsted acid promoters for the activation of this compound and structurally similar acetylated glycals, supported by experimental data from peer-reviewed literature.

Performance Comparison of Promoters

The following table summarizes the performance of different promoters in the Ferrier rearrangement. Due to the limited availability of direct comparative studies on this compound, data from analogous acetylated glycals, such as 3,4,6-tri-O-acetyl-D-glucal and 3,4-di-O-acetyl-L-rhamnal, are included to provide valuable insights into promoter efficacy.

Promoter SystemGlycal SubstrateNucleophile/AcceptorSolventTemp. (°C)TimeYield (%)α:β RatioReference
Lewis Acids
Boron Trifluoride Etherate (BF₃·OEt₂)3,4,6-tri-O-acetyl-D-glucalIsopropanolDichloromethaneRT24 h95Predominantly α[1]
Tin(IV) Chloride (SnCl₄)3,4,6-tri-O-acetyl-D-glucalMethanolDichloromethane-7810 min8386:14[1]
Indium(III) Chloride (InCl₃)3,4,6-tri-O-acetyl-D-glucalMethanolDichloromethaneRT--7:1[1]
Zinc Chloride (ZnCl₂)3,4,6-tri-O-acetyl-D-glucalEthanolTolueneRT30-60 min65-9589:11[1]
Ceric Ammonium Nitrate (CAN)This compoundAllyltrimethylsilaneAcetonitrile01 h78anti[2]
TEMPO⁺BF₄⁻/NaClO₂This compound(oxa-Ferrier)Acetonitrile704 hGoodN/A[3]
Brønsted Acids
Perfluorophenylboronic Acid3,4-di-O-acetyl-L-rhamnalBenzyl alcoholAcetonitrileRT2 h89Exclusively α
3,5-Dinitrobenzoic AcidTri-O-acetyl-D-glucalBenzyl alcoholAcetonitrile802-3 h81Predominantly α

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific substrates and reaction scales.

General Procedure for Lewis Acid-Catalyzed Ferrier Rearrangement

To a solution of the acetylated glycal (1.0 eq) and the alcohol acceptor (1.2-1.5 eq) in anhydrous dichloromethane or acetonitrile under an inert atmosphere (e.g., Argon or Nitrogen) at the specified temperature (see table), the Lewis acid promoter (0.1-1.2 eq) is added. The reaction mixture is stirred and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.

Protocol for Ceric Ammonium Nitrate (CAN) Mediated C-Glycosylation

To a solution of this compound (1.0 eq) and allyltrimethylsilane (1.5 eq) in anhydrous acetonitrile at 0 °C, ceric ammonium nitrate (2.5 eq) is added. The reaction mixture is stirred for 1 hour. After completion of the reaction, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography on silica gel to afford the C-allyl glycoside.[2]

Protocol for TEMPO⁺-mediated oxa-Ferrier Rearrangement

To a solution of this compound (1.0 eq) in anhydrous acetonitrile are added TEMPO⁺BF₄⁻ (3.0 eq) and NaClO₂ (2.0 eq).[3] The reaction mixture is stirred at 70 °C for 4 hours.[3] After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the corresponding α,β-unsaturated δ-lactone.[3]

Visualizing the Process: Diagrams

To better illustrate the experimental and logical flow, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and Nucleophile in Solvent cool Cool to Reaction Temperature start->cool add_promoter Add Promoter cool->add_promoter stir Stir and Monitor by TLC add_promoter->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end end purify->end Characterize Product

Caption: General experimental workflow for the promoter-activated activation of this compound.

signaling_pathway arabinal This compound intermediate Allyloxocarbenium Ion Intermediate arabinal->intermediate Activation promoter Promoter (Lewis or Brønsted Acid) product 2,3-Unsaturated Glycoside (α and β anomers) intermediate->product Nucleophilic Attack nucleophile Nucleophile (e.g., Alcohol, Silyl Enol Ether)

References

A Comparative Guide to the Efficiency of 3,4-Di-O-acetyl-d-arabinal in Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficiency of 3,4-Di-O-acetyl-d-arabinal in the Ferrier glycosylation, a key reaction for the synthesis of 2,3-unsaturated glycosides. These compounds are valuable intermediates in the synthesis of biologically active molecules, including nucleoside analogues and oligosaccharides. The performance of this compound is compared with other commonly used acetylated glycals, providing a valuable resource for selecting the optimal glycosyl donor for specific synthetic targets.

Executive Summary

This compound demonstrates high efficiency in the Ferrier rearrangement, a cornerstone of modern carbohydrate chemistry for the formation of 2,3-unsaturated glycosides. When compared to other acetylated glycals, particularly in the synthesis of complex molecules like diosgenyl glycosides, this compound exhibits a significantly faster reaction time. This guide presents a comparative analysis of reaction efficiency, a detailed experimental protocol for a representative synthesis, and an overview of a relevant biological signaling pathway where the resulting products may exert their effects.

Comparative Performance of Acetylated Glycals in Ferrier Glycosylation

The efficiency of various acetylated glycals in the Ferrier rearrangement can be compared based on reaction time and yield. The following table summarizes the performance of this compound and other common glycals in the iron(III) chloride (FeCl₃) catalyzed glycosylation of diosgenin, a complex steroidal sapogenin.

Glycosyl DonorStructureReaction Time (minutes)Yield (%)Stereoselectivity (α:β)
This compoundPentose5High (not specified)Predominantly β
3,4,6-Tri-O-acetyl-d-glucalHexose5High (not specified)Predominantly α
3,4-Di-O-acetyl-l-rhamnalHexose (deoxy)5High (not specified)Predominantly α
3,4-Di-O-acetyl-d-xylalPentose5High (not specified)Predominantly β
3,4,6-Tri-O-acetyl-d-galactalHexose15High (not specified)Predominantly α
3,4-Di-O-acetyl-l-fucalHexose (deoxy)15High (not specified)Predominantly α

Data compiled from a study on the synthesis of 2,3-unsaturated diosgenyl glycosides. While exact yields were not provided in the abstract, they were described as "highly stereoselective" reactions.

As the data indicates, this compound is among the most reactive glycals, achieving complete conversion in a significantly shorter time compared to hexoses with a different stereochemistry at C4, such as d-galactal. This highlights its utility for rapid and efficient glycosylations.

Experimental Protocol: FeCl₃-Catalyzed Ferrier Glycosylation of Diosgenin with this compound

This protocol provides a representative procedure for the synthesis of a 2,3-unsaturated diosgenyl glycoside using this compound.

Materials:

  • This compound

  • Diosgenin

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a solution of diosgenin (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add anhydrous iron(III) chloride (FeCl₃) (catalytic amount, e.g., 0.1-0.2 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a solution of this compound (1.2 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5 minutes.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 2,3-unsaturated diosgenyl glycoside.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Biological Context: DNA Damage Response Pathway

Diosgenin and its glycosides have been investigated for their anticancer properties.[1] One of the proposed mechanisms of action for structurally related cardiac glycosides involves the induction of DNA damage and the modulation of the DNA Damage Response (DDR) pathway.[2] The DDR is a complex signaling network that detects DNA lesions, signals their presence, and promotes their repair. Inhibition or modulation of this pathway can lead to apoptosis in cancer cells.

DNA_Damage_Response cluster_0 Cellular Stress cluster_1 DNA Damage & Signaling Diosgenin_Glycoside Diosgenin Glycoside DNA_Damage DNA Strand Breaks Diosgenin_Glycoside->DNA_Damage Induces ATM_ATR ATM/ATR Kinases (Sensor Proteins) DNA_Damage->ATM_ATR Activates Chk1_Chk2 Chk1/Chk2 (Transducer Kinases) ATM_ATR->Chk1_Chk2 Phosphorylates & Activates Cell_Cycle_Arrest Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest Initiates DNA_Repair DNA Repair Chk1_Chk2->DNA_Repair Promotes Apoptosis Apoptosis Chk1_Chk2->Apoptosis Can trigger if damage is severe

Caption: DNA Damage Response Pathway induced by Diosgenin Glycosides.

Synthetic Workflow: Ferrier Glycosylation

The Ferrier rearrangement is a versatile method for the synthesis of 2,3-unsaturated glycosides from glycals. The general workflow involves the activation of the glycal by a Lewis acid, followed by nucleophilic attack of an alcohol at the anomeric center with a concomitant allylic rearrangement.

Ferrier_Glycosylation_Workflow Glycal This compound (Glycosyl Donor) Reaction Ferrier Glycosylation in Anhydrous Solvent Glycal->Reaction Alcohol Diosgenin (Glycosyl Acceptor) Alcohol->Reaction Lewis_Acid FeCl₃ (Catalyst) Lewis_Acid->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product 2,3-Unsaturated Diosgenyl Glycoside Purification->Product

Caption: General workflow for the Ferrier glycosylation.

References

A Researcher's Guide to the Characterization of Impurities in Commercial 3,4-Di-O-acetyl-d-arabinal and Comparison with Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in glycosylation chemistry, the purity of starting materials is paramount to achieving reliable and reproducible results. 3,4-Di-O-acetyl-d-arabinal is a valuable glycal donor used in the synthesis of a variety of glycoconjugates. However, the presence of impurities in commercial preparations can significantly impact reaction outcomes, leading to lower yields, complex product mixtures, and difficulties in purification.

This guide provides a comparative analysis of commercial this compound, focusing on the characterization of potential impurities. We also present a comparison with a common alternative, 3,4,6-Tri-O-acetyl-D-glucal, and provide detailed experimental protocols for impurity analysis.

Characterization of Impurities in this compound

The synthesis of this compound typically involves the acetylation of D-arabinal, which itself is derived from D-arabinose. Impurities in the final product can therefore arise from starting materials, incomplete reactions, side reactions, and degradation.

Table 1: Potential Impurities in Commercial this compound

Impurity CategoryPotential CompoundsOriginPotential Impact on Reactions
Starting Materials & Precursors D-Arabinose, D-ArabinalIncomplete conversion during synthesis.Can react with glycosyl acceptors or promoters, leading to undesired byproducts.
Incompletely Acetylated Byproducts Mono-O-acetyl-d-arabinal isomersIncomplete acetylation of D-arabinal.May compete in glycosylation reactions, leading to a mixture of products with varying acetylation patterns.
Reagents & Solvents Acetic anhydride, Pyridine, Acetic acidResidual reagents from the acetylation step.Can quench reagents, alter reaction pH, and complicate purification.
Degradation Products D-Arabinal, Acetic acidHydrolysis of the acetyl groups.Similar impact to starting material impurities.
Over-acetylation Byproducts Tri-O-acetyl-arabinose (non-glycal)Side reaction during acetylation.Non-reactive as a glycal donor, reducing the effective concentration of the desired starting material.

Comparison with an Alternative Glycal: 3,4,6-Tri-O-acetyl-D-glucal

A frequent alternative to this compound in glycosylation reactions is 3,4,6-Tri-O-acetyl-D-glucal. The choice between these two glycals can depend on the desired stereochemical outcome, reactivity, and the nature of the glycosyl acceptor.

Table 2: Comparison of this compound and 3,4,6-Tri-O-acetyl-D-glucal

FeatureThis compound3,4,6-Tri-O-acetyl-D-glucal
Parent Sugar D-Arabinose (a pentose)D-Glucose (a hexose)
Molecular Weight 200.19 g/mol [1]272.25 g/mol
Commercial Purity Typically ≥95% - ≥97%Typically ≥97% - ≥98%[2][3]
Reactivity in Glycosylation Generally high reactivity. The absence of a C6 substituent can influence steric hindrance around the reaction center.High reactivity. The C6-acetate can influence solubility and may have a minor electronic effect on the glycal double bond.
Stereoselectivity The stereochemical outcome of glycosylation reactions, such as the Ferrier rearrangement, is influenced by the catalyst, solvent, and acceptor nucleophilicity.Similar to d-arabinal derivatives, stereoselectivity is highly dependent on reaction conditions. The additional acetyl group can offer a point for further chemical modification.
Potential Impurities Starting materials (D-arabinose), incompletely acetylated forms, residual acetylation reagents.Starting materials (D-glucose), incompletely acetylated forms, residual acetylation reagents.

Experimental Workflow for Impurity Characterization

A systematic approach is necessary to identify and quantify impurities in commercial glycals. The following workflow outlines the key steps for the characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis and Interpretation cluster_3 Reporting sp1 Procure commercial This compound sp2 Dissolve in a suitable solvent (e.g., CDCl3 for NMR, ACN/H2O for HPLC) sp1->sp2 ac1 ¹H and ¹³C NMR Spectroscopy sp2->ac1 ac2 High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) sp2->ac2 ac3 Gas Chromatography-Mass Spectrometry (GC-MS) sp2->ac3 da1 Identify and quantify impurities from NMR spectra ac1->da1 da2 Determine purity from HPLC chromatogram (peak area %) ac2->da2 da3 Confirm identity of impurities with MS data ac2->da3 ac3->da3 r1 Summarize findings in a comparative data table da1->r1 da2->r1 da3->r1

Caption: Experimental workflow for the characterization of impurities in commercial glycals.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment

Objective: To identify and quantify the main component and any impurities containing protons.

Materials:

  • Commercial this compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • NMR spectrometer (400 MHz or higher)

Protocol:

  • Accurately weigh approximately 10-20 mg of the commercial this compound into a clean, dry vial.

  • Dissolve the sample in approximately 0.7 mL of CDCl₃ with TMS.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 5 seconds, and 16-32 scans.

  • Acquire a ¹³C NMR spectrum.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum. The purity can be estimated by comparing the integration of the characteristic peaks of this compound to the integration of impurity peaks.

    • Compare the observed chemical shifts with literature values for this compound to confirm its identity.

    • Identify potential impurities by their characteristic chemical shifts (e.g., residual pyridine, acetic acid).

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Impurity Profiling

Objective: To separate and identify the main component and non-volatile impurities.

Materials:

  • Commercial this compound

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA)

  • C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF)

Protocol:

  • Sample Preparation: Prepare a stock solution of the commercial this compound at 1 mg/mL in a 50:50 mixture of ACN and water. Further dilute to 10 µg/mL with the initial mobile phase conditions.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

    • Gradient: 10-90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Scan Range: m/z 100-1000

    • Acquire both full scan MS and tandem MS (MS/MS) data for precursor ions of interest.

  • Data Analysis:

    • Determine the purity by calculating the peak area percentage of the main component in the chromatogram.

    • Identify impurities by their mass-to-charge ratio (m/z) and fragmentation patterns from the MS/MS data. Compare these with the expected masses of potential impurities.

Conclusion

The purity of this compound is a critical factor in the success of glycosylation reactions. While commercial sources provide this reagent at acceptable purities, researchers should be aware of the potential for impurities arising from the synthetic process. The use of orthogonal analytical techniques such as NMR and HPLC-MS is essential for a comprehensive characterization of the starting material. When selecting a glycal for a particular synthetic application, a careful comparison of the properties and potential impurity profiles of alternatives like 3,4,6-Tri-O-acetyl-D-glucal can inform a more rational approach to reaction design and optimization.

References

Safety Operating Guide

Proper Disposal of 3,4-Di-O-acetyl-d-arabinal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3,4-Di-O-acetyl-d-arabinal (CAS Number: 3945-17-3).

Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes:

  • Protective gloves

  • Protective clothing

  • Eye protection (safety glasses or face shield)[1]

  • Face protection[1]

Work should be conducted in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[1]

Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and contamination.

  • Evacuate Personnel : Ensure all non-essential personnel are cleared from the spill area.[1]

  • Ensure Adequate Ventilation : Maintain proper airflow in the affected space.[1]

  • Containment and Cleanup :

    • Avoid creating dust.[1]

    • Use personal protective equipment.[1]

    • Pick up and arrange disposal without creating dust. Sweep up and shovel the material.[1]

    • For liquid spills, absorb with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust).

    • Collect the spilled material and place it into a suitable, closed container for disposal.[1]

  • Decontamination : Clean the spill area thoroughly.

  • Waste Disposal : Dispose of the contained waste and any contaminated materials according to the procedures outlined below.

Disposal Procedures

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1]

Key Steps for Disposal:

  • Surplus and Non-Recyclable Materials : Offer any surplus or non-recyclable this compound to a licensed disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular waste streams.[1]

  • Contaminated Packaging : Dispose of contaminated packaging in the same manner as the unused product.[1] Ensure containers are completely empty before disposal.

  • Regulatory Compliance : All disposal activities must be in accordance with local, state, and federal regulations.

Safety Information Summary

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed[1]P280: Wear protective gloves/protective clothing/eye protection/face protection[1]
H315: Causes skin irritation[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]
H319: Causes serious eye irritation[1]
H335: May cause respiratory irritation[1]

Disposal Workflow

cluster_prep Preparation cluster_assessment Assessment cluster_spill Spill Cleanup cluster_disposal Disposal Path start Start: Disposal of this compound ppe Wear Appropriate PPE: - Gloves - Protective Clothing - Eye/Face Protection start->ppe is_spill Is it a spill? ppe->is_spill evacuate Evacuate Area is_spill->evacuate Yes container Place in a labeled, sealed waste container is_spill->container No (Routine Disposal) ventilate Ensure Ventilation evacuate->ventilate contain Contain Spill (No Dust) ventilate->contain collect_spill Collect in Sealed Container contain->collect_spill collect_spill->container disposal_service Contact Licensed Waste Disposal Service container->disposal_service end End: Proper Disposal Complete disposal_service->end

References

Personal protective equipment for handling 3,4-Di-O-acetyl-d-arabinal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 3,4-Di-O-acetyl-d-arabinal (CAS Number: 3945-17-3). Adherence to these procedures is critical for minimizing exposure and ensuring operational safety.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications & Notes
Eye/Face Protection Safety glasses with side shields or safety goggles.Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for tasks with a high risk of splashing.[1][2]
Hand Protection Disposable nitrile gloves.Provides protection against incidental contact. For prolonged or direct contact, consider double-gloving or using more robust chemical-resistant gloves.[1]
Body Protection Laboratory coat.A fire-resistant lab coat is recommended. It should be kept clean and fully buttoned to protect skin and clothing.[1][3]
Respiratory Protection N95 respirator or equivalent.Required when handling the powder in poorly ventilated areas or when there is a likelihood of dust formation.[4]
Foot Protection Closed-toe shoes.Sturdy, closed-toe shoes must be worn to protect the feet from potential spills.[2][3]

Operational Plan: Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or vapors.[1]

  • Preventing Dust Formation: As this compound may be a solid or powder, care should be taken to avoid the generation of dust.[1]

  • Hygiene Measures: Practice good industrial hygiene. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]

Storage:

  • Conditions: Store in a tightly sealed container in a dry and well-ventilated place. Keep away from moisture and direct sunlight.

  • Temperature: Refrigerated storage is recommended.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[5][6]

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and ensure compliance with regulations.

Step-by-Step Disposal Protocol:

  • Evaluate Contamination: Determine if the waste is contaminated with other hazardous substances. If so, it must be treated as hazardous waste.

  • Uncontaminated Waste: For small, uncontaminated quantities, consult your institution's environmental health and safety (EHS) office for guidance. While some non-hazardous chemical waste can be diluted and flushed down the drain, this should only be done with explicit approval from your EHS department.[7][8]

  • Contaminated Waste: If contaminated with hazardous materials, the waste must be disposed of as chemical waste.

  • Containerization: Place the waste material in a suitable, labeled container for disposal.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not mix with other waste unless instructed to do so by your EHS office.[4]

Emergency Procedures

Spill:

  • Avoid Dust Generation: In case of a spill, avoid dry sweeping methods that could aerosolize the powder.[1]

  • Containment: Carefully sweep or shovel the spilled material into a labeled container for disposal. For liquid spills, use an inert absorbent material.[5]

  • Ventilation: Ensure the area is well-ventilated during cleanup.[1]

  • PPE: Wear the appropriate personal protective equipment as outlined above during the cleanup process.[1]

Exposure:

  • Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and shoes. Wash the affected area with soap and water. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[5]

Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination A Assess Hazards & Review SDS B Select & Inspect PPE A->B C Prepare Work Area (Fume Hood) B->C D Handle Compound C->D Begin Experiment E Store Properly D->E F Segregate Waste E->F End of Experiment G Dispose via EHS Guidelines F->G H Decontaminate Work Area G->H I Remove & Dispose of PPE H->I J Wash Hands I->J

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Di-O-acetyl-d-arabinal
Reactant of Route 2
Reactant of Route 2
3,4-Di-O-acetyl-d-arabinal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.